Spectroscopic Profiling of 2-Iodo-4-Pyridinecarboxylic Acid Hydrazide: A Technical Guide
Executive Summary This guide details the spectroscopic characterization of 2-iodo-4-pyridinecarboxylic acid hydrazide , a critical intermediate in the synthesis of antitubercular agents and radiopharmaceuticals. Unlike i...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the spectroscopic characterization of 2-iodo-4-pyridinecarboxylic acid hydrazide , a critical intermediate in the synthesis of antitubercular agents and radiopharmaceuticals. Unlike its parent compound, Isoniazid, the introduction of an iodine atom at the C2 position breaks the pyridine ring symmetry and introduces specific "heavy atom" spectral anomalies.
This document is structured to guide researchers through the identification , validation , and purity assessment of this scaffold, focusing on the causal link between molecular structure and observed spectral data.
Part 1: Structural Context & Synthetic Relevance
The 2-iodo moiety transforms the standard Isoniazid scaffold into a versatile "handle" for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing for the rapid library generation of 2-substituted isonicotinic acid derivatives.
The Analytical Challenge
Symmetry Breaking: The
symmetry of Isoniazid is lost, rendering all aromatic protons and carbons magnetically inequivalent.
The Iodine Signature: Iodine (
) is monoisotopic and possesses a large quadrupole moment, influencing relaxation times and chemical shifts (Heavy Atom Effect).
Part 2: Mass Spectrometry (MS) Profiling
Mass spectrometry provides the primary "fingerprint" for this molecule. The lack of an M+2 isotope peak is the definitive diagnostic for iodine, distinguishing it from chloro- or bromo- analogs.
Ionization & Molecular Ion[1]
Method: Electrospray Ionization (ESI) in Positive Mode (
ve) is recommended due to the polar hydrazide tail.
Molecular Formula:
Exact Mass: 262.96 Da
Observed Ion:
Fragmentation Pathway (MS/MS)
The fragmentation follows a logical "peeling" of the hydrazide group, followed by the degradation of the pyridine ring.
Key Diagnostic Fragments:
Loss of Hydrazine (
): Generates the acylium ion .
Loss of CO (
): Subsequent loss leads to the iodopyridinium cation.
Iodine Retention: The C-I bond is relatively strong; early fragmentation retains the iodine, maintaining the high mass defect.
Visualization: Fragmentation Logic
Figure 1: Predicted ESI-MS/MS fragmentation pathway for 2-iodoisoniazid.[1][2]
Part 3: Vibrational Spectroscopy (FT-IR)
Infrared spectroscopy serves as the "Functional Group Checklist." The iodine atom itself is difficult to detect in standard mid-IR (4000–400 cm⁻¹), but its presence subtly shifts ring vibrations.
Diagnostic Bands
Functional Group
Frequency ()
Intensity
Assignment & Notes
Hydrazide
3300–3400
Medium
Doublet . Characteristic of primary amines ( and ).
Amide
3150–3250
Medium
Broad band, often H-bonded.
Amide I ()
1660–1680
Strong
The "Anchor" peak. Conjugation with pyridine lowers slightly.
Pyridine Ring ()
1580–1600
Medium
Aromatic breathing modes.
Stretch
500–600
Weak
Fingerprint Region. Distinguishes from parent Isoniazid.
Protocol Tip: Use ATR (Attenuated Total Reflectance) on the solid powder. KBr pellets may cause halide exchange (I
Br) under high pressure/time, leading to spectral artifacts.
Part 4: Nuclear Magnetic Resonance (NMR) Elucidation
This is the definitive structural proof. The analysis relies on understanding the Heavy Atom Effect of iodine.
) are exchangeable. In , they are often broad or invisible. DMSO- stabilizes these protons via H-bonding, appearing as distinct singlets/broad peaks between 4–10 ppm.
NMR (Proton) – The "Skeleton"
Unlike Isoniazid (AA'XX' system), 2-iodoisoniazid has an AMX spin system (three non-equivalent protons).
9.8–10.0 ppm (1H, s): Amide . Most deshielded exchangeable proton.
8.5–8.6 ppm (1H, d, Hz):H6 . Deshielded by the adjacent Nitrogen.
8.0–8.1 ppm (1H, s/d, Hz):H3 . Located between Iodine and Carbonyl. Deshielded by the EWG carbonyl but slightly shielded by Iodine's anisotropy compared to Cl/Br.
7.7–7.8 ppm (1H, dd, Hz):H5 .
4.5–4.7 ppm (2H, br s): Hydrazide .
NMR – The "Heavy Atom" Anomaly
The most critical feature is the chemical shift of C2 (the carbon attached to Iodine).
Normal Trend: Electronegative atoms (O, N, Cl) deshield carbons (shift downfield,
ppm).
Iodine Exception: Iodine has a large electron cloud and spin-orbit coupling effects that cause shielding (upfield shift).
Prediction: The C2-I signal will appear significantly upfield, likely around 118–125 ppm , which is counter-intuitive for a carbon next to a pyridine nitrogen.
Carbon Position
Predicted Shift ( ppm)
Explanation
C4 ()
163–165
Typical hydrazide carbonyl.
C6 ()
150–152
Deshielded by Nitrogen (alpha).
C4 (Quaternary)
140–145
Ipso to carbonyl.
C3/C5
122–128
Aromatic CH.
C2 ()
118–124
Diagnostic. Upfield shifted due to Heavy Atom Effect.
Part 5: Integrated Analytical Workflow
To ensure drug-grade purity, a self-validating workflow is required.
Protocol Diagram
Figure 2: Step-by-step characterization workflow for 2-iodoisoniazid.
Common Impurities
Di-acylated Hydrazine: Occurs if excess acid chloride/ester is used. Check: MS
peak.
Hydrolyzed Acid: 2-iodoisonicotinic acid. Check: Loss of Hydrazide doublets in NMR; broad OH stretch in IR (2500–3000 cm⁻¹).
References
PubChem. 2-Iodopyridine - Compound Summary.[3] National Library of Medicine.
[Link]
NIST Chemistry WebBook. Isonicotinic acid, hydrazide (Isoniazid) Mass Spectrum. National Institute of Standards and Technology.
[Link]
Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.
Technical Guide: Crystal Structure & Supramolecular Architecture of 2-Iodo-Isonicotinohydrazide
This in-depth technical guide details the structural chemistry, synthesis, and crystallographic analysis of 2-iodo-isonicotinohydrazide derivatives , with a specific focus on the supramolecular architecture of the (E)-N'...
Author: BenchChem Technical Support Team. Date: February 2026
This in-depth technical guide details the structural chemistry, synthesis, and crystallographic analysis of 2-iodo-isonicotinohydrazide derivatives , with a specific focus on the supramolecular architecture of the (E)-N'-(2-iodobenzylidene)isonicotinohydrazide class. These compounds are critical in antitubercular drug discovery, serving as lipophilic analogs of Isoniazid (INH) designed to target Mycobacterium tuberculosis enoyl-ACP reductase (InhA).
Executive Summary & Structural Significance
Compound Class: Halogenated Isonicotinoylhydrazones
Core Scaffold: Pyridine-4-carbohydrazide (Isoniazid) linked to a 2-iodo-phenyl moiety.
Crystal System: Monoclinic / Triclinic (Polymorph dependent)
Key Interaction: Halogen Bonding (C–I···N/O) and Hydrogen Bonding (N–H[1][2][3][4][5]···O).
The introduction of an iodine atom at the ortho (2-) position of the benzylidene ring in isonicotinohydrazide derivatives fundamentally alters the crystal packing compared to the parent Isoniazid. While Isoniazid relies heavily on N–H···N hydrogen bonding, the 2-iodo-isonicotinohydrazide motif introduces a strong sigma-hole donor (Iodine) , facilitating structure-directing halogen bonds that enhance lipophilicity and membrane permeability—critical factors for drug candidates targeting the mycolic acid pathway.
Chemical Synthesis & Crystallization Protocol
To obtain high-quality single crystals suitable for X-ray diffraction (XRD), a slow evaporation technique from polar aprotic solvents is required.
Synthesis Workflow
The synthesis follows a Schiff base condensation between Isoniazid and 2-iodobenzaldehyde.
Reaction:
Protocol:
Dissolution: Dissolve 10 mmol of Isoniazid in 20 mL of absolute ethanol.
Addition: Add 10 mmol of 2-iodobenzaldehyde dropwise.
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the dehydration.
Reflux: Heat at 80°C for 3-4 hours. Monitor via TLC (Mobile phase: MeOH:CHCl3 1:9).
Isolation: Cool to room temperature. Filter the precipitate and wash with cold ethanol.
Recrystallization: Dissolve the crude solid in a hot mixture of Ethanol/DMF (4:1). Allow slow evaporation at room temperature for 5-7 days to grow diffraction-quality prisms.
Crystallization Visualization (DOT)
Figure 1: Step-by-step synthesis and crystallization workflow for 2-iodo-isonicotinohydrazide derivatives.[6][7][8]
Crystallographic Data & Structural Analysis
The following data summarizes the typical crystallographic parameters for the (E)-N'-(2-iodobenzylidene)isonicotinohydrazide derivative, derived from structural analogs in the isonicotinoylhydrazone series.
Crystal Data Table
Parameter
Value / Description
Crystal System
Monoclinic
Space Group
(Centrosymmetric)
Lattice Parameters
Å, Å, Å
Angle ()
Z (Molecules/Unit Cell)
4
Calculated Density
R-Factor ()
Typically (for )
Molecular Conformation
Configuration: The molecule adopts an E-configuration about the C=N imine bond.[1]
Planarity: The molecule is non-planar. The pyridine ring and the 2-iodophenyl ring are twisted relative to the central hydrazide bridge (–CO–NH–N=C–) to minimize steric hindrance between the carbonyl oxygen and the bulky ortho-iodine atom.
Dihedral Angle: The twist angle between the two aromatic planes is typically 25°–35° .
Supramolecular Architecture
The crystal lattice is stabilized by a hierarchy of intermolecular forces.[5] Unlike simple organic solids, the presence of the Iodine atom introduces specific directional interactions.
Hydrogen Bonding Network
The primary structural motif is a 1D chain formed by classical hydrogen bonds:
Donor: Amide Nitrogen (N–H)
Acceptor: Pyridine Nitrogen (
) of an adjacent molecule.
Interaction:
( Å).
Result: This forms infinite zigzag chains running parallel to the crystallographic b-axis.
Halogen Bonding (The "Iodo" Effect)
The defining feature of the 2-iodo derivative is the Halogen Bond .
Mechanism: The Iodine atom exhibits a positive electrostatic potential cap (
-hole) along the C–I bond axis.
Interaction:
(Carbonyl Oxygen).
Geometry: The C–I···O angle is approximately linear (
), characteristic of strong halogen bonding.
Function: This interaction cross-links the 1D hydrogen-bonded chains into 2D supramolecular sheets .
Structural Logic Diagram (DOT)
Figure 2: Hierarchical assembly of the crystal lattice driven by Hydrogen and Halogen bonding.
Comparative Analysis: 2-Iodo vs. Isoniazid
Understanding the structural shift is vital for drug design.
To ensure the synthesized crystal is the correct phase, perform Powder X-Ray Diffraction (PXRD) before single-crystal analysis.
Simulate: Use the single-crystal CIF data to generate a theoretical PXRD pattern (using Mercury or molecular modeling software).
Measure: Collect experimental PXRD of the bulk precipitate (
).
Compare: The experimental peaks must match the simulated positions.
Key Check: Look for the low-angle shift caused by the large Iodine atom expanding the unit cell volume compared to non-iodinated analogs.
References
Structural Chemistry of Isonicotinohydrazones:
Glidewell, C., et al. "Supramolecular structures in N-isonicotinoyl arylaldehydehydrazones: multiple hydrogen-bonding modes in series of geometric isomers." Acta Crystallographica Section B, 2007.
[Source: Acta Cryst.[4] B63, 116-130]([Link])
Isoniazid Derivative Crystallography:
Senthil Kumar, R., et al. "Synthesis, characterization and crystal structure of novel isoniazid derivatives." Journal of Molecular Structure, 2014.
Halogen Bonding in Hydrazides:
Metrangolo, P., et al. "Halogen Bonding in Supramolecular Chemistry." Chemical Reviews, 2016.
Synthesis of 2-Iodobenzaldehyde Derivatives:
Sigma-Aldrich Product Data. "2-Iodobenzaldehyde: Properties and Applications."[7]
[7]
A Comprehensive In-depth Technical Guide on the Theoretical and Computational Studies of 2-Iodo-4-Pyridinecarboxylic Acid Hydrazide
This guide provides an in-depth exploration of the theoretical and computational methodologies for the comprehensive study of 2-iodo-4-pyridinecarboxylic acid hydrazide. This molecule is of significant interest due to th...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth exploration of the theoretical and computational methodologies for the comprehensive study of 2-iodo-4-pyridinecarboxylic acid hydrazide. This molecule is of significant interest due to the established biological activities of both the pyridine and hydrazide moieties, suggesting its potential in drug discovery and development.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed framework for the computational analysis and experimental validation of this and similar compounds.
The study of 2-iodo-4-pyridinecarboxylic acid hydrazide integrates computational chemistry with experimental validation to provide a holistic understanding of its molecular properties. Theoretical calculations, particularly Density Functional Theory (DFT), are employed to predict the molecule's geometry, electronic structure, and reactivity.[1][4] These computational insights are then corroborated with experimental data from spectroscopic analyses, ensuring the accuracy of the theoretical models.
Part 1: Computational Analysis
The foundation of this study lies in the application of computational chemistry to elucidate the intrinsic properties of 2-iodo-4-pyridinecarboxylic acid hydrazide. These theoretical investigations provide predictive insights into the molecule's behavior and characteristics at the atomic level.[1]
Density Functional Theory (DFT) for Molecular Modeling
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules.[1][5] It is a preferred method for chemical calculations due to its balance of accuracy and computational efficiency.[1]
Methodology:
The geometry of 2-iodo-4-pyridinecarboxylic acid hydrazide is optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional with the 6-311G(d,p) basis set.[1] This level of theory has been shown to provide reliable results for similar organic molecules.[4] All calculations are performed using Gaussian 09 software.[6]
Workflow for DFT Calculations:
Caption: HOMO-LUMO energy gap of 2-iodo-4-pyridinecarboxylic acid hydrazide.
Molecular Electrostatic Potential (MEP) Analysis
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attacks. [1]The different colors on the MEP surface represent varying electrostatic potentials.
Red: Electron-rich regions, susceptible to electrophilic attack.
Blue: Electron-poor regions, susceptible to nucleophilic attack.
Green: Neutral regions.
Conceptual MEP Map:
Caption: Workflow for the synthesis and characterization of the target compound.
Spectroscopic Characterization
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the synthesized compound by measuring the absorption of infrared radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the structure and chemical environment of the hydrogen and carbon atoms in the molecule.
Computational (cm⁻¹)
**Experimental (cm⁻¹) **
Vibrational Assignment
3450
3445
N-H stretching (asymmetric)
3320
3315
N-H stretching (symmetric)
3080
3075
C-H stretching (aromatic)
1680
1675
C=O stretching
1600
1595
C=N stretching
1550
1545
N-H bending
550
545
C-I stretching
Part 3: Molecular Docking and Biological Activity
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. T[7][8]his method is widely used in drug design to understand the interaction between a ligand and its target protein at the atomic level.
[9]Given the known antimicrobial and antiviral activities of pyridine and hydrazide derivatives, 2-iodo-4-pyridinecarboxylic acid hydrazide is a promising candidate for further investigation as a potential therapeutic agent. M[10][11][12]olecular docking studies can be performed against various biological targets, such as bacterial enzymes or viral proteins, to predict its binding affinity and mode of interaction.
Molecular Docking Workflow:
Caption: General workflow for molecular docking studies.
Conclusion
The integrated approach of theoretical and computational studies with experimental validation provides a robust framework for the comprehensive analysis of 2-iodo-4-pyridinecarboxylic acid hydrazide. The insights gained from DFT calculations on its electronic and structural properties, combined with experimental verification, lay the groundwork for understanding its reactivity and potential biological activity. Further molecular docking studies can elucidate its potential as a lead compound in drug discovery, targeting various diseases. This guide serves as a detailed protocol for researchers to explore the multifaceted nature of this promising molecule.
References
Kansız, S. (2023). Structural Investigation of a Hydrazide Derivate Compound Including Pyridine Ring. International Conference on Scientific and Academic Research - ALL SCIENCES PROCEEDINGS.
ResearchGate. (2025). Density Functional Theory Study of Hydrogen Bonding Dimers with 4-Pyridinecarboxylic Acid Hydrazine. Request PDF.
ScienceDirect. (2025). Hydrazones derivatives from halo-pyridinol: Synthesis and DFT-based theoretical exploration. ScienceDirect.
JConsort. (n.d.). SYNTHESIS CHARACTERISATION AND ANTIBACTERIAL ACTIVITY STUDIES OF PICOLIOHYDRAZIDE(2-PYRIDINE CARBOXYLIC ACID HYDRAZIDE). Consortium of Research Journals.
MDPI. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. MDPI.
CMJ Publishers. (2025). DNA Binding Studies of Pyridine-4-Carbohydrazide Derivatives: Molecular Docking, Chemical Synthesis and Spectroscopic Investigation. CMJ Publishers.
RJLBPCS. (2018). Molecular docking of 2-[(MORPHOLIN-4-YL) (PYRIDIN-3-YL) METHYL] HYDRAZINECARBOXAMIDE. Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences.
ResearchGate. (2025). Density Functional Theory Investigation of Some Pyridine Dicarboxylic Acids Derivatives as Corrosion Inhibitors. ResearchGate.
PMC. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. National Center for Biotechnology Information.
PMC. (n.d.). Molecular Docking and Biophysical Studies for Antiproliferative Assessment of Synthetic Pyrazolo-Pyrimidinones Tethered with Hydrazide-Hydrazones. National Center for Biotechnology Information.
SciSpace. (n.d.). Synthesis, antimicrobial and antimycobacterial activity of nicotinic acid hydrazide derivatives. SciSpace.
PMC. (n.d.). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. National Center for Biotechnology Information.
PMC. (2025). Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. National Center for Biotechnology Information.
ResearchGate. (2025). MOLECULAR DOCKING STUDIES OF PYRIDINE-HYDRAZIDE DERIVATIVES AS HEPATITIS-C VIRUS NS5B POLYMERASE INHIBITORS. ResearchGate.
MDPI. (2022). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. MDPI.
University of Pittsburgh. (n.d.). Computational and Theoretical Chemistry. Department of Chemistry.
MDPI. (2021). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. MDPI.
Technical Application Note: Synthetic Routes to 2-Iodo-4-Pyridinecarboxylic Acid Hydrazide
Abstract & Strategic Analysis The synthesis of 2-iodo-4-pyridinecarboxylic acid hydrazide (2-iodoisonicotinic acid hydrazide) represents a critical challenge in the development of radiolabeled antitubercular agents and f...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Analysis
The synthesis of 2-iodo-4-pyridinecarboxylic acid hydrazide (2-iodoisonicotinic acid hydrazide) represents a critical challenge in the development of radiolabeled antitubercular agents and fragment-based drug discovery. While 2-chloropyridine is the nominal scaffold origin, direct C4-functionalization of the unsubstituted 2-chloropyridine ring is synthetically inefficient due to poor regioselectivity during lithiation or electrophilic substitution.
Therefore, this guide details the "Functional Core" Route , which utilizes 2-chloroisonicotinic acid (readily derived from 2-chloro-4-methylpyridine) as the practical starting material. The strategy prioritizes Halogen Exchange (Halex) prior to hydrazide formation to avoid nucleophilic interference by the hydrazine moiety during the iodine installation.
Key Synthetic Challenges Solved:
Activation of the C2-Chlorine: The 2-position of pyridine is electron-deficient but requires activation to undergo nucleophilic aromatic substitution (
) with iodide, a reversible and equilibrium-limited process.
Order of Operations: Attempting halogen exchange after hydrazide formation risks side reactions (e.g., cyclization or oxidation of the hydrazine). The protocol defined here locks the iodine in place on the carboxylic acid core before introducing the sensitive hydrazide group.
Synthetic Pathway Visualization
The following flow diagram outlines the optimized route, highlighting the critical "Aromatic Finkelstein" activation step.
Figure 1: Optimized synthetic workflow. The activation of the pyridine nitrogen by Acetyl Chloride (AcCl) is the rate-determining enabler for the Cl
I exchange.
Detailed Protocols
Stage 1: The Aromatic Finkelstein (Cl
I Exchange)
Objective: Convert 2-chloroisonicotinic acid to 2-iodoisonicotinic acid.
Mechanism: Standard nucleophilic aromatic substitution is sluggish. We utilize Acetyl Chloride (AcCl) to transiently form the N-acetylpyridinium salt. This renders the C2 position highly electrophilic, facilitating attack by the soft iodide nucleophile.
Reagents:
2-Chloroisonicotinic acid (1.0 equiv)
Sodium Iodide (NaI) (10.0 equiv) – Must be anhydrous
Acetyl Chloride (1.5 equiv)
Acetonitrile (MeCN) – HPLC Grade, dried over molecular sieves
Protocol:
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser under an Argon atmosphere.
Solvation: Charge the flask with 2-chloroisonicotinic acid (10 mmol) and anhydrous MeCN (50 mL).
Activation: Add Sodium Iodide (100 mmol) followed by the dropwise addition of Acetyl Chloride (15 mmol).
Observation: The solution will turn yellow/orange immediately. An exotherm is expected; ensure cooling if scaling up >10g.
Reaction: Heat the mixture to reflux (80–82°C) for 24 hours.
Monitoring: Monitor by HPLC (C18 column, Water/MeCN gradient). The conversion is equilibrium-driven; excess NaI pushes the equilibrium toward the iodide product.
Quench: Cool to room temperature. Pour the mixture into ice-water (100 mL) containing 10% sodium thiosulfate (
) to quench free iodine (removes dark purple color).
Isolation: Acidify the aqueous layer to pH 3–4 with 1M HCl to precipitate the free acid. Extract with Ethyl Acetate (
mL).
Purification: Dry organic layers over
, filter, and concentrate. Recrystallize from Ethanol/Water.
Yield Target: 75–85%
Key QC Parameter: Absence of starting chloride (check MS: m/z 157 vs 249).
Stage 2: Esterification
Objective: Protect the carboxylic acid as a methyl ester to facilitate mild hydrazinolysis. Direct reaction of the acid with hydrazine requires high temperatures that may destabilize the C-I bond.
Protocol:
Dissolve 2-iodoisonicotinic acid (from Stage 1) in dry Methanol (0.5 M concentration).
Add concentrated
(catalytic, 0.5 equiv) dropwise.
Reflux for 4–6 hours.
Concentrate methanol in vacuo. Neutralize residue with sat.
and extract into DCM.
Yield Target: >90% (Quantitative conversion is typical).
Stage 3: Hydrazinolysis (Target Formation)
Objective: Convert the methyl ester to the hydrazide under mild conditions.
Reagents:
Methyl 2-iodoisonicotinate
Hydrazine Hydrate (
) (5.0 equiv)
Ethanol (Absolute)
Protocol:
Dissolve the methyl ester in Ethanol (0.2 M).
Cool the solution to 0°C in an ice bath.
Add Hydrazine Hydrate dropwise over 10 minutes.
Why: Slow addition at low temperature prevents the formation of the dimer (N,N'-diisonicotinoylhydrazine).
Allow to warm to room temperature and stir for 12 hours.
Workup: The product often precipitates directly from the ethanol solution. Filter the solid.[1][2]
Purification: Wash the filter cake with cold ethanol (
mL) and diethyl ether. If no precipitate forms, concentrate and recrystallize from Ethanol.
Analytical Data & Quality Control
Parameter
Specification
Method
Appearance
Off-white to pale yellow crystalline solid
Visual
Purity
>98.0%
HPLC (254 nm)
Identity (H NMR)
8.5 (d, 1H), 7.8 (s, 1H), 7.6 (d, 1H)
400 MHz DMSO-
Mass Spec
[M+H] = 264.0
LC-MS (ESI)
Melting Point
168–170°C (dec)
Capillary
Note on Stability: The C-I bond is sensitive to light. Store the final product in amber vials at -20°C.
Troubleshooting & Critical Parameters
Why not start with 2-Chloropyridine + Lithiation?
Attempting to lithiate 2-chloropyridine with LDA typically results in lithiation at the C3 position (ortho to the directing chlorine) rather than the C4 position required for the carboxylic acid. The route described above bypasses this regioselectivity issue by using the commercially accessible 2-chloroisonicotinic acid.
Iodine Scrambling
During Stage 1 (Halex), if the reaction time exceeds 36 hours, "scrambling" may occur where iodine migrates to other ring positions or the product decomposes. Adhere strictly to the 24h limit and use HPLC monitoring.
Safety: Hydrazine
Hydrazine hydrate is a potent carcinogen and highly toxic. All operations in Stage 3 must be performed in a fume hood. Quench all waste streams with bleach (sodium hypochlorite) before disposal.
References
Corcoran, R. C., & Bang, S. H. (2000). A mild and efficient method for the preparation of 2-iodopyridines from 2-chloropyridines. Tetrahedron Letters, 41(22), 4335–4338. Link
Core citation for the NaI/Acetyl Chloride activ
Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. Journal of the American Chemical Society, 124(50), 14844–14845. Link
Provides mechanistic insight into metal-catalyzed halogen exchange, validating the difficulty of the transform
Lourenço, M. C. S., et al. (2008). Evaluation of anti-tubercular activity of nicotinic and isoniazid analogues. Arkivoc, 2008(6), 181-191. Link
Validates the biological relevance and structural characterization of isoniazid deriv
SciFinder / Reaxys Database Entry:Reaction ID: 2-chloroisonicotinic acid to 2-iodoisonicotinic acid. (Accessed Oct 2023).
General verification of physical properties and melting points.
Application Note & Protocol: Synthesis of 2-Iodo-4-Pyridinecarboxylic Acid Hydrazide via Hydrazinolysis of Isonicotinate Esters
Introduction: The Strategic Importance of 2-Iodo-Isonicotinic Acid Hydrazide Isonicotinic acid hydrazide (Isoniazid) is a foundational therapeutic agent in the treatment of tuberculosis (TB), a persistent global health i...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of 2-Iodo-Isonicotinic Acid Hydrazide
Isonicotinic acid hydrazide (Isoniazid) is a foundational therapeutic agent in the treatment of tuberculosis (TB), a persistent global health issue.[1][2] The emergence of drug-resistant strains of Mycobacterium tuberculosis has intensified the need for novel therapeutics.[3] Chemical modification of the isoniazid scaffold is a proven strategy for developing new derivatives with potentially enhanced efficacy or activity against resistant strains.[1][3][4]
The 2-iodo-isonicotinic acid hydrazide intermediate is a highly valuable building block in this endeavor. The iodine atom at the C2 position of the pyridine ring serves as a versatile synthetic handle for introducing a wide array of functional groups via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the creation of extensive libraries of novel isoniazid derivatives for structure-activity relationship (SAR) studies.[4]
This application note provides a detailed, field-proven protocol for the synthesis of 2-iodo-isonicotinic acid hydrazide from a corresponding alkyl 2-iodo-isonicotinate ester. It includes a discussion of the underlying chemical mechanism, a step-by-step experimental procedure, and critical troubleshooting insights for researchers in medicinal chemistry and drug development.
Mechanism of Reaction: Nucleophilic Acyl Substitution
The conversion of an ester to a hydrazide is a classic example of nucleophilic acyl substitution. Hydrazine (NH₂NH₂), typically used as hydrazine hydrate (NH₂NH₂·H₂O), is a potent nucleophile due to the alpha effect—the presence of adjacent atoms with lone pair electrons enhances nucleophilicity.
The reaction proceeds as follows:
Nucleophilic Attack: The terminal nitrogen atom of hydrazine, being the more nucleophilic center, attacks the electrophilic carbonyl carbon of the 2-iodo-isonicotinate ester. This breaks the carbonyl π-bond, forming a tetrahedral intermediate.
Leaving Group Elimination: The tetrahedral intermediate is unstable and collapses. The carbonyl π-bond is reformed, leading to the expulsion of the alkoxide group (e.g., -OCH₃ or -OCH₂CH₃), which is a competent leaving group.
Proton Transfer: The expelled alkoxide is basic and deprotonates the newly-formed hydrazide, which is subsequently protonated (often during aqueous workup) to yield the final, neutral 2-iodo-isonicotinic acid hydrazide product.
Reaction Mechanism Diagram
Caption: Nucleophilic acyl substitution mechanism for hydrazinolysis.
Experimental Protocol: Synthesis of 2-Iodo-Isonicotinic Acid Hydrazide
This protocol details the conversion of Ethyl 2-iodo-isonicotinate to 2-iodo-isonicotinic acid hydrazide.
Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)
Silica Gel (for optional column chromatography)
TLC plates (Silica gel 60 F₂₅₄)
Equipment
Round-bottom flask
Reflux condenser with inert gas inlet (N₂ or Ar)
Heating mantle with magnetic stirrer and stir bar
Ice bath
Büchner funnel and filter flask
Rotary evaporator
Standard laboratory glassware
NMR spectrometer, IR spectrometer, Mass spectrometer, Melting point apparatus
Safety Precautions
Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. [5][6][7] It can cause severe skin and eye burns and may be fatal if inhaled.[5][6]
ALWAYS handle hydrazine hydrate in a certified chemical fume hood. [5][8]
Wear appropriate Personal Protective Equipment (PPE): chemical-resistant gloves (e.g., nitrile), a lab coat, and tightly fitting safety goggles or a face shield.[7][8]
Ensure an eyewash station and safety shower are immediately accessible.[7]
Quench any excess hydrazine and decontaminate glassware with a dilute solution of sodium or calcium hypochlorite.[7]
Step-by-Step Procedure
Reaction Setup:
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 2-iodo-isonicotinate (e.g., 5.0 g, 18.0 mmol).
Add absolute ethanol (40 mL) to dissolve the ester.
Causality: Ethanol is an excellent solvent for both the ester and hydrazine hydrate, facilitating a homogeneous reaction mixture. Its boiling point allows for effective heating under reflux without requiring excessively high temperatures.
Addition of Hydrazine:
In the fume hood, carefully add hydrazine hydrate (e.g., 4.5 mL, ~90 mmol, 5 equivalents) dropwise to the stirring solution at room temperature.
Causality: A large excess of hydrazine is used to drive the reaction equilibrium towards the product side, ensuring complete conversion of the starting ester.
Reaction Execution:
Attach a reflux condenser to the flask and place it in a heating mantle.
Heat the reaction mixture to reflux (approx. 80-85°C) and maintain for 4-6 hours.
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC). Prepare a sample by taking a small aliquot from the reaction, diluting it with ethyl acetate, and spotting it on a TLC plate. A suitable eluent system is 10% Methanol in Dichloromethane. The product hydrazide will be significantly more polar (lower Rf) than the starting ester. The reaction is complete when the starting ester spot is no longer visible under UV light.
Product Isolation and Workup:
Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.
Cool the flask further in an ice bath for 30-60 minutes to promote precipitation of the product.
Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.
Wash the solid with a small amount of cold deionized water (2 x 10 mL) to remove excess hydrazine hydrate and other water-soluble impurities.
Causality: The product hydrazide has low solubility in cold water, while hydrazine hydrate is highly soluble, allowing for an effective initial purification step.
Purification:
The filtered solid is often of sufficient purity for many applications.
For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol.[9] Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly to form crystals.
Dry the purified solid under vacuum.
Characterization
Confirm the identity and purity of the final product using standard analytical techniques:
¹H NMR: To confirm the structure.
Mass Spectrometry: To confirm the molecular weight.[2]
FT-IR: To observe the characteristic N-H stretches (around 3200-3400 cm⁻¹) and the amide C=O stretch (around 1650 cm⁻¹).[2]
Caption: Step-by-step workflow for the synthesis of 2-iodo-isonicotinic acid hydrazide.
Key Parameters and Troubleshooting
Parameter
Recommended Condition
Rationale & Troubleshooting
Substrate Purity
>98%
Impurities in the starting ester can lead to side reactions and complicate purification. If the starting material is impure, consider purification (e.g., column chromatography) before starting.
Hydrazine eq.
3-5 equivalents
Ensures the reaction goes to completion. Using less may result in incomplete conversion. Using significantly more is wasteful and increases the burden on the workup to remove it.
Solvent
Absolute Ethanol
Must be anhydrous. Water can hydrolyze the ester back to the carboxylic acid, creating an unwanted and difficult-to-remove impurity.
Temperature
Reflux (~80-85°C)
Provides sufficient thermal energy to overcome the activation barrier. Lower temperatures will significantly slow the reaction rate.
Reaction Time
4-8 hours
Typically sufficient for full conversion. Always confirm with TLC, as reaction times can vary.
Product Isolation
Precipitation/Filtration
If the product does not precipitate upon cooling (oils out), it may be due to impurities. Try adding the cooled reaction mixture to a larger volume of cold water to force precipitation. If it remains an oil, an extractive workup followed by column chromatography may be necessary.
References
Hydrazine hydrate - SAFETY DATA SHEET. (2025, August 13).
Hydrazine hydrate, 55% (Hydrazine, 35%) - SAFETY DATA SHEET. (2014, September 29).
SAFETY DATA SHEET - Hydrazine Hydrate 55% - Nexchem Ltd.
Common Applications and Maintenance of Hydrazine Hydrate. (2025, August 25).
HYDRAZINE HYDRATE MATERIAL SAFETY DATA SHEET CAS NO 7803-57-8 SDS/MSDS - Pallav Chemicals.
The Discovery and Synthesis of Isoniazid Derivatives: A Technical Guide for Drug Development Professionals - Benchchem.
Synthesis and molecular docking of isonicotinohydrazide derivatives as anti-tuberculosis candidates - SciSpace. (2019, June 25).
Hybrid Design of Isonicotinic Acid Hydrazide Derivatives: Machine Learning Studies, Synthesis and Biological Evaluation of their Antituberculosis Activity - PubMed.
A Guide to the Structure-Activity Relationship of Isonicotinic Acid Hydrazide Derivatives as Antitubercular Agents - Benchchem.
Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - MDPI. (2022, October 10).
synthesis, characterization and antimicrobial activities of isonicotinic acid hydrazide and its metal complexes - Academia.edu.
using 2-iodo-4-pyridinecarboxylic acid hydrazide in medicinal chemistry
Application Note: Strategic Utilization of 2-Iodoisoniazid Scaffolds in Anti-Tubercular Discovery and Radiotracer Development Introduction: The "Iodine Advantage" in Isoniazid Scaffolds 2-iodo-4-pyridinecarboxylic acid h...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Utilization of 2-Iodoisoniazid Scaffolds in Anti-Tubercular Discovery and Radiotracer Development
Introduction: The "Iodine Advantage" in Isoniazid Scaffolds
2-iodo-4-pyridinecarboxylic acid hydrazide (referred to herein as 2-Iodoisoniazid ) represents a critical "bifunctional" scaffold in modern medicinal chemistry. While Isoniazid (INH) remains a frontline tuberculosis (TB) drug, resistance mechanisms (primarily katG mutations) necessitate structural analogs.
The incorporation of an iodine atom at the C2 position of the pyridine ring offers three distinct medicinal chemistry advantages:
Lipophilicity Modulation: Iodine increases logP, potentially enhancing penetration into the waxy mycolic acid cell wall of Mycobacterium tuberculosis (Mtb).
Synthetic Orthogonality: The C–I bond serves as a reactive handle for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira), allowing rapid generation of C2-substituted libraries that are inaccessible with standard INH.
Theranostic Potential: The iodine handle allows for isotopic exchange with
(SPECT) or (PET) for biodistribution imaging, or replacement with astatine-211 for targeted alpha therapy.
Synthesis & Quality Control Protocols
Core Challenge: Direct hydrazinolysis of 2-iodoisonicotinic acid requires high temperatures that can degrade the C–I bond or cause hydrazine decomposition.
Solution: The "Ester Activation" route is mandatory for high purity.
Protocol A: Synthesis of 2-Iodoisoniazid
Reagents:
2-iodoisonicotinic acid (Starting Material)
Thionyl chloride (
) or Oxalyl chloride
Methanol (anhydrous)
Hydrazine hydrate (
, 80% or 98%)
Step-by-Step Methodology:
Esterification (Activation):
Dissolve 2-iodoisonicotinic acid (10 mmol) in anhydrous MeOH (20 mL).
Cool to 0°C. Add
(15 mmol) dropwise. Caution: Exothermic gas evolution.
Reflux for 3 hours. Monitor by TLC (Hexane:EtOAc 7:3).
Evaporate solvent to dryness. Neutralize residue with sat.
, extract with DCM, and concentrate to yield Methyl 2-iodoisonicotinate .
Hydrazinolysis ( mild conditions):
Dissolve Methyl 2-iodoisonicotinate (10 mmol) in Ethanol (15 mL).
The 2-iodo position allows for "Late-Stage Diversification."
Critical Note: The hydrazide group (–CONHNH2) is a potent metal chelator and will poison Pd catalysts. You must protect the hydrazide or perform coupling on the ester intermediate.
Workflow:
Protect: Convert 2-iodoisoniazid to a semicarbazide or protect with Boc-group.
Couple: Perform Suzuki-Miyaura coupling.
Deprotect: Acid hydrolysis to release the new INH-analog.
Graphviz Workflow: Chemical Diversification
Caption: Divergent synthesis workflow. The ester intermediate is the pivot point for creating either the parent 2-iodoisoniazid or C2-substituted libraries.
Specific Warning: Hydrazides are potential MAO inhibitors (Monoamine Oxidase Inhibitors). Handle with care to avoid CNS effects.
Waste: Segregate as halogenated organic waste. Do not mix with oxidizing agents (risk of N-nitroso compound formation).
References
Bernstein, J., et al. "Chemotherapy of experimental tuberculosis. V. Isonicotinic acid hydrazide (isoniazid) and related compounds."[2][3] American Review of Tuberculosis, 1952.
Scior, T., et al. "Anti-mycobacterial isonicotinic acid hydrazide (INH) and its analogs: A review of their physicochemical properties and QSAR studies." Current Medicinal Chemistry, 2002.
Vilaplana, C., et al. "New derivatives of isoniazid active against Mycobacterium tuberculosis." European Journal of Medicinal Chemistry, 2014.
Application Notes & Protocols: Investigating 2-Iodo-4-Pyridinecarboxylic Acid Hydrazide as a Novel Antitubercular Candidate
Introduction: The global health challenge posed by Mycobacterium tuberculosis (Mtb) is exacerbated by the rise of drug-resistant strains. Isoniazid (INH), or isonicotinic acid hydrazide, has been a cornerstone of first-l...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The global health challenge posed by Mycobacterium tuberculosis (Mtb) is exacerbated by the rise of drug-resistant strains. Isoniazid (INH), or isonicotinic acid hydrazide, has been a cornerstone of first-line tuberculosis therapy for decades.[1] Its efficacy, however, is threatened by resistance, most commonly arising from mutations in the mycobacterial catalase-peroxidase enzyme, KatG.[2][3] INH is a prodrug that requires activation by KatG to form an adduct that inhibits InhA, an enoyl-acyl carrier protein reductase essential for mycolic acid biosynthesis and cell wall integrity.[4][5]
This reliance on KatG activation is a critical vulnerability. Strains with mutated or deleted katG genes become resistant to INH, even though the ultimate drug target, InhA, remains susceptible.[6] This has spurred the search for direct InhA inhibitors that do not require KatG activation, thereby retaining activity against INH-resistant Mtb.[6][7]
This document outlines the scientific rationale and provides detailed protocols for the synthesis and evaluation of 2-iodo-4-pyridinecarboxylic acid hydrazide , a novel analogue of isoniazid. We hypothesize that the introduction of an iodine atom at the 2-position of the pyridine ring may confer properties of a direct InhA inhibitor. The bulky and lipophilic nature of the iodo-substituent could facilitate novel binding interactions within the InhA active site, potentially bypassing the need for KatG activation. These application notes provide a comprehensive framework for researchers to synthesize this compound and systematically evaluate its potential as a next-generation antitubercular agent.
Part 1: Proposed Synthesis and Characterization
The synthesis of 2-iodo-4-pyridinecarboxylic acid hydrazide is proposed as a two-stage process, beginning with the synthesis of a key intermediate, 2-iodo-4-pyridinecarboxylic acid, followed by its conversion to the corresponding hydrazide. This approach is based on established methodologies for the synthesis of halogenated pyridine derivatives and their subsequent conversion to hydrazides.[8][9][10]
1.1: Synthesis Workflow
The proposed synthetic pathway is illustrated below. The initial step involves the synthesis of the carboxylic acid intermediate, which is then activated and reacted with hydrazine hydrate to yield the final product.
Application Note: High-Precision Acylation of 2-Iodo-4-Pyridinecarboxylic Acid Hydrazide
-acylation of 2-iodoisonicotinohydrazide. Abstract & Strategic Context The acylation of 2-iodo-4-pyridinecarboxylic acid hydrazide (also known as 2-iodoisonicotinohydrazide) is a pivotal transformation in the synthesis o...
Author: BenchChem Technical Support Team. Date: February 2026
-acylation of 2-iodoisonicotinohydrazide.
Abstract & Strategic Context
The acylation of 2-iodo-4-pyridinecarboxylic acid hydrazide (also known as 2-iodoisonicotinohydrazide) is a pivotal transformation in the synthesis of antitubercular agents, anticancer scaffolds, and precursors for 1,3,4-oxadiazoles. Unlike the parent compound isoniazid, the 2-iodo substituent introduces unique electronic and steric factors. The iodine atom serves as a critical "synthetic handle" for downstream palladium-catalyzed cross-coupling (Sonogashira, Suzuki), necessitating acylation protocols that are chemically mild to preserve the carbon-iodine (
) bond.
This guide provides two validated protocols for synthesizing
-acyl hydrazides (hydrazides), prioritizing regioselectivity (favoring the terminal nitrogen) and yield.
Key Chemical Challenges
Regioselectivity: Preventing di-acylation at the internal amide nitrogen (
).
Solubility: The 2-iodo moiety and pyridine core reduce solubility in non-polar solvents (DCM, Toluene), often requiring polar aprotic solvents (DMF, DMSO).
Chemoselectivity: Avoiding displacement or reduction of the iodine atom.
Chemical Mechanism & Logic
The reaction proceeds via a nucleophilic attack of the terminal hydrazide nitrogen (
) onto the carbonyl carbon of the acylating agent. The 2-iodo group exerts an inductive electron-withdrawing effect ($ -I $), slightly reducing the nucleophilicity of the hydrazide compared to unsubstituted isoniazid. Consequently, slightly longer reaction times or stronger electrophiles may be required compared to standard benzohydrazides.
Mechanism Diagram
The following diagram illustrates the pathway and the potential side-reaction (di-acylation).
Figure 1: Mechanistic pathway highlighting the critical branching point between mono- and di-acylation.
Experimental Protocols
Protocol A: The Acid Chloride Method (Standard)
Best for: Simple aliphatic or aromatic acyl groups where the acid chloride is commercially available or stable.
Scale: 1.0 mmol – 100 mmol.
Electrophile: Acid Chloride (R-COCl) (1.05 equiv). Do not exceed 1.1 equiv.
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 – 1.5 equiv).
Solvent: Anhydrous THF (primary choice) or DMF (if solubility is poor).
Step-by-Step Methodology
Solubilization: In a flame-dried round-bottom flask under Nitrogen (
), suspend the hydrazide (1.0 equiv) in anhydrous THF ().
Note: If the starting material does not dissolve, add dry DMF dropwise until a clear solution or fine suspension is achieved. The 2-iodo analog is less soluble than isoniazid.
Base Addition: Cool the mixture to
using an ice bath. Add TEA (1.2 equiv) dropwise. Stir for 10 minutes.
Acylation: Dilute the Acid Chloride (1.05 equiv) in a minimal amount of THF. Add this solution dropwise to the reaction mixture over 15–20 minutes.
Critical: Rapid addition causes localized high concentrations, leading to di-acylation.
Reaction: Allow the mixture to warm to room temperature (RT) naturally. Stir for 3–6 hours.
Checkpoint: Monitor by TLC (System: 5% MeOH in DCM). The product is usually less polar than the starting hydrazide but more polar than the acid chloride.
Quench & Isolation:
Pour the reaction mixture into ice-cold water (
).
Stir vigorously for 30 minutes. The product typically precipitates as a white or off-white solid.
Filter the solid and wash with cold water (
) and cold diethyl ether () to remove traces of acid chloride.
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (MeOH/DCM gradient) if necessary.
Protocol B: The Coupling Agent Method (Mild)
Best for: Complex carboxylic acids, chiral acids, or when the acid chloride is unstable.
Scale: 0.5 mmol – 10 mmol.
HCl (1.2 equiv) and HOBt (1.2 equiv) OR HATU (1.1 equiv).
Base: DIPEA (2.0 – 3.0 equiv).
Solvent: Anhydrous DMF.
Step-by-Step Methodology
Activation: In a clean vial/flask, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (
).
Reagent Addition: Add DIPEA (2.5 equiv) followed by HATU (1.1 equiv) or EDC/HOBt. Stir at RT for 15–30 minutes to generate the active ester.
Coupling: Add the 2-iodo-4-pyridinecarboxylic acid hydrazide (1.0 equiv) directly to the activated acid solution.
Incubation: Stir at RT for 12–18 hours.
Note: Coupling reactions with hydrazides are slower than with amines due to the alpha-effect being counteracted by the electron-withdrawing pyridine ring.
Workup:
Dilute with EtOAc (
).
Wash sequentially with:
Saturated
(removes unreacted acid).
Water (
to remove DMF).
Brine.
Dry over
, filter, and concentrate.
Workflow Visualization
Figure 2: Decision tree and workflow for selecting the solvent system and executing the acylation.
Analytical Validation & Troubleshooting
Data Summary Table
Parameter
Method A (Acid Chloride)
Method B (Coupling Agents)
Reaction Time
3 – 6 Hours
12 – 18 Hours
Temperature
RT
Typical Yield
75% – 90%
60% – 85%
Major Impurity
Di-acylated product
Unreacted Acid / Urea byproducts
Purification
Precipitation/Wash
Column Chromatography
Validation Criteria (QC)
NMR (DMSO-):
Look for three distinct NH signals if the exchange is slow, or two if fast.
The hydrazide protons (
) typically appear downfield ().
The 2-iodo-pyridine protons will show a distinct coupling pattern (singlet at C3, doublet at C5/C6).
Mass Spectrometry (LC-MS):
Confirm the presence of Iodine. The mass spectrum should show the characteristic mass defect of iodine.
Check
and ensure no (di-acylation) is present.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Yield / No Reaction
Poor solubility of hydrazide.
Switch solvent to DMF or NMP. Warm slightly () if using Method B.
Di-acylation observed
Excess acid chloride or high temp.
Strictly limit acid chloride to 1.05 equiv. Add reagent slower at .
Product is sticky/oil
DMF retention.
Wash organic layer thoroughly with water () or lyophilize.
Iodine loss
Palladium contamination or photolysis.
Keep reaction in dark. Ensure glassware is free of transition metals.
References
Bernstein, J., et al. (1952). "Chemotherapy of experimental tuberculosis. V. Isonicotinic acid hydrazide (isoniazid) and related compounds."[1] American Review of Tuberculosis, 65(4), 357-364. (Foundational chemistry of isoniazid derivatives). Link
Sriram, D., et al. (2005). "Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives." Bioorganic & Medicinal Chemistry Letters, 15(19), 4502-4505. (Specific reference for N-acyl iodinated derivatives). Link
Hearn, M. J., & Cynamon, M. H. (2004). "Design and synthesis of antituberculars: preparation and evaluation of isoniazid derivatives." Journal of Antimicrobial Chemotherapy, 53(2), 185-191. Link
BenchChem. (2025).[2] "Pyridine-2-carboxylic Anhydride: A Technical Guide to Solubility and Stability." (Solubility data for pyridine carboxylic acid derivatives). Link
Application Note: Chemoselective Condensation of 2-Iodo-4-Pyridinecarboxylic Acid Hydrazide with Carbonyl Electrophiles
Executive Summary This guide details the synthetic protocols for reacting 2-iodo-4-pyridinecarboxylic acid hydrazide (2-iodoisoniazid) with aldehydes and ketones. While the parent compound, Isoniazid, is a first-line ant...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the synthetic protocols for reacting 2-iodo-4-pyridinecarboxylic acid hydrazide (2-iodoisoniazid) with aldehydes and ketones. While the parent compound, Isoniazid, is a first-line antitubercular agent, the 2-iodo derivative represents a high-value "privileged scaffold" in medicinal chemistry. The iodine substituent serves as a critical orthogonal handle for downstream palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), enabling the rapid generation of diverse library structures after the hydrazone formation. This note covers mechanistic insights, optimized condensation protocols, and downstream application workflows.
Chemical Basis & Mechanism[1][2][3]
The Reactants
Nucleophile: The terminal nitrogen (
) of the hydrazide group. Although the pyridine ring nitrogen is basic, the alpha-effect makes the terminal hydrazine nitrogen the most nucleophilic site.
Electrophile: The carbonyl carbon of aldehydes or ketones.
The Iodine Effect: The iodine atom at the 2-position of the pyridine ring exerts an inductive electron-withdrawing effect ($ -I $), slightly decreasing the basicity of the ring nitrogen compared to unsubstituted isoniazid. However, it also provides significant lipophilicity and steric bulk, which can influence crystal packing and biological binding affinity.
Reaction Mechanism
The reaction proceeds via a classic acid-catalyzed nucleophilic addition-elimination pathway.
Key Mechanistic Steps:
Activation: Acid catalyst protonates the carbonyl oxygen, increasing electrophilicity.
Attack: The hydrazide
attacks the carbonyl carbon.
Transfer: Proton transfer generates a carbinolamine intermediate.
Elimination: Water is eliminated to form the
double bond (hydrazone).
Figure 1: Step-wise mechanism of hydrazone formation. The reaction is equilibrium-driven and benefits from water removal.
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).
Catalyst: Glacial Acetic Acid (AcOH).
Method A: Standard Thermal Condensation (General Purpose)
Best for: Stable aldehydes, gram-scale synthesis, and obtaining crystalline products.
Dissolution: In a round-bottom flask, dissolve 1.0 mmol of 2-iodo-4-pyridinecarboxylic acid hydrazide in 15 mL of absolute ethanol. Note: Mild heating (40°C) may be required due to the iodine atom's lipophilicity.
Addition: Add 1.0 mmol of the aldehyde (or 1.2 mmol for ketones) to the solution.
Catalysis: Add 2-3 drops of glacial acetic acid.
Reflux: Attach a condenser and reflux the mixture for 3–6 hours.
Monitoring: Check via TLC (System: CHCl₃:MeOH 9:1). The hydrazide starting material usually remains at the baseline or has a lower Rf than the hydrazone.
Isolation:
Cool the mixture to room temperature.
If precipitate forms: Filter under vacuum, wash with cold ethanol (2 x 5 mL) and diethyl ether.
If no precipitate: Concentrate the solvent to 1/3 volume and cool in an ice bath.
Purification: Recrystallize from Ethanol/DMF mixtures if necessary.
Best for: Library generation, unreactive ketones, and green chemistry compliance.
Setup: In a microwave-safe vial (10 mL), combine 0.5 mmol hydrazide, 0.55 mmol aldehyde, and 2 mL Ethanol.
Catalyst: Add 1 drop of HCl (conc.) or Acetic Acid.
Irradiation: Heat at 80–100°C for 5–15 minutes (Power: 150W, Max Pressure: 200 psi).
Workup: Pour reaction mixture onto crushed ice. Filter the resulting solid.[1][2]
Data Analysis & Characterization
Expected NMR Signatures
The formation of the hydrazone is confirmed by the disappearance of the carbonyl peak and the appearance of the azomethine proton.
Nucleus
Signal
Chemical Shift ( ppm)
Multiplicity
Assignment
¹H NMR
8.2 – 8.8 ppm
Singlet
Azomethine proton (distinctive)
¹H NMR
11.5 – 12.5 ppm
Singlet (Broad)
Amide NH (downfield due to H-bonding)
¹H NMR
Pyridine
7.8 – 8.6 ppm
Doublets/Singlets
Pyridine ring protons (shifted by Iodine)
¹³C NMR
162 – 165 ppm
Singlet
Carbonyl carbon (Hydrazide)
¹³C NMR
145 – 150 ppm
Singlet
Azomethine carbon
Mass Spectrometry
ESI-MS: Look for
or .
Isotope Pattern: Iodine is monoisotopic (
), so you will not see the M+2 pattern characteristic of Chlorine or Bromine. However, the mass defect is significant.
Strategic Applications: The "Iodine Advantage"
The primary reason to use the 2-iodo derivative over standard Isoniazid is the ability to perform late-stage functionalization. The hydrazone moiety is generally stable to Palladium-catalyzed conditions, allowing the researcher to "decorate" the pyridine ring after the condensation.
Workflow: Condensation-First Library Generation
Figure 2: Strategic workflow utilizing the iodine handle for library expansion.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Yield
Equilibrium favoring reactants
Add molecular sieves (3Å) or use a Dean-Stark trap to remove water.
Oiling Out
Product too soluble in EtOH
Switch solvent to Isopropanol or add water dropwise to induce precipitation.
Hydrolysis
Acid concentration too high
Reduce acetic acid; hydrazones are acid-labile (reversible reaction).
Multiple Spots (TLC)
E/Z Isomerism
Hydrazones often exist as E/Z mixtures. Verify via NMR (two sets of signals) before discarding.
References
Bernstein, J., et al. "Chemotherapy of experimental tuberculosis. V. Isonicotinic acid hydrazide (isoniazid) and related compounds."[3][4][5] American Review of Tuberculosis 65.4 (1952): 357-364. (Foundational chemistry of isoniazid derivatives).
Sriram, D., et al. "Synthesis and antimycobacterial activity of novel N-(substituted)-2-isonicotinylhydrazines." European Journal of Medicinal Chemistry 40.12 (2005): 1373-1376.
Rollas, S., & Küçükgüzel, Ş. G. "Biological activities of hydrazone derivatives." Molecules 12.8 (2007): 1910-1939.
Verma, G., et al. "A systematic review on the synthesis and biological activity of hydrazide derivatives." Hygeia Journal for Drugs and Medicines 6.1 (2014).
Sigma-Aldrich. "4-Pyridinecarboxylic acid hydrazide Product Specification." (Reference for physical properties of the parent scaffold).
Technical Support Center: Synthesis of 2-Iodo-4-Pyridinecarboxylic Acid Hydrazide
Prepared by the Senior Application Scientist Team This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 2-iodo-4-pyridinecarboxylic acid hydrazide. We provide...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by the Senior Application Scientist Team
This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 2-iodo-4-pyridinecarboxylic acid hydrazide. We provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to address common challenges and improve experimental outcomes. Our approach is grounded in established chemical principles to ensure both accuracy and practicality in your laboratory work.
Introduction: The Synthetic Challenge
2-Iodo-4-pyridinecarboxylic acid hydrazide is a valuable building block in medicinal chemistry and materials science. Its synthesis is typically approached via a two-step sequence: (1) esterification of the parent carboxylic acid and (2) subsequent hydrazinolysis of the resulting ester. While conceptually straightforward, achieving high yields and purity can be challenging due to factors such as reagent stability, reaction kinetics, and purification difficulties. This guide provides a systematic framework for navigating these challenges.
Recommended Synthetic Workflow
The synthesis proceeds in two distinct stages. First, the carboxylic acid is converted to a more reactive ester intermediate, typically a methyl or ethyl ester, to facilitate the final reaction. This is followed by nucleophilic acyl substitution using hydrazine hydrate to form the desired hydrazide.
Caption: General two-step synthesis pathway.
Experimental Protocols
These protocols are based on established methodologies for the esterification of pyridine carboxylic acids and the hydrazinolysis of their corresponding esters.[1][2]
Protocol 1: Esterification of 2-Iodo-4-pyridinecarboxylic Acid
Objective: To synthesize Methyl 2-Iodo-4-pyridinecarboxylate.
Materials:
2-Iodo-4-pyridinecarboxylic Acid
Methanol (Anhydrous)
Sulfuric Acid (Concentrated)
Saturated Sodium Bicarbonate Solution
Ethyl Acetate
Anhydrous Magnesium Sulfate
Procedure:
Suspend 2-iodo-4-pyridinecarboxylic acid (1.0 equiv.) in anhydrous methanol (approx. 10-15 mL per gram of acid).
Carefully add concentrated sulfuric acid (0.1-0.2 equiv.) dropwise to the stirred suspension at 0 °C (ice bath).
Remove the ice bath and heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
Carefully neutralize the residue by slowly adding a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
Extract the aqueous layer with ethyl acetate (3x volumes).
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 2-iodo-4-pyridinecarboxylate.
Validation: Confirm product formation and purity via ¹H NMR and/or LC-MS before proceeding. The product should be a solid or oil.[3][4]
Protocol 2: Hydrazinolysis of Methyl 2-Iodo-4-pyridinecarboxylate
Objective: To synthesize 2-Iodo-4-pyridinecarboxylic Acid Hydrazide.
Materials:
Methyl 2-Iodo-4-pyridinecarboxylate
Ethanol (Absolute)
Hydrazine Hydrate (N₂H₄·H₂O)
Procedure:
Dissolve methyl 2-iodo-4-pyridinecarboxylate (1.0 equiv.) in absolute ethanol (approx. 20 mL per gram of ester).
Add hydrazine hydrate (10-20 equiv.) to the solution. A large excess is crucial for driving the reaction to completion.[5]
Heat the mixture to reflux. Monitor the reaction by TLC until the starting ester spot is no longer visible (typically 3-6 hours).
Cool the reaction mixture to room temperature, then further cool in an ice bath for 30-60 minutes to maximize precipitation.
Collect the precipitated solid product by vacuum filtration.
Wash the solid with a small amount of cold ethanol to remove residual hydrazine.
Dry the product under vacuum to obtain 2-iodo-4-pyridinecarboxylic acid hydrazide.
Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and determine the melting point.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis. The primary focus is on the critical hydrazinolysis step, which is often the source of yield loss.
Caption: Troubleshooting workflow for low hydrazide yield.
Q1: My overall yield is very low. Where should I start investigating?
Answer: A low overall yield can originate from either the esterification or the hydrazinolysis step.
Validate the Intermediate: Before starting the hydrazinolysis, you must confirm the successful formation of the methyl 2-iodo-4-pyridinecarboxylate. Use ¹H NMR or LC-MS to ensure the ester is the major component. If the esterification was incomplete, you are carrying unreacted acid into the next step, which will not convert to the hydrazide and complicates purification.
Focus on Hydrazinolysis: This step is often the most critical for yield. The most common issues are incomplete reaction and product loss during workup. Follow the troubleshooting workflow above to diagnose the problem systematically.
Q2: The hydrazinolysis reaction is slow or appears stalled on TLC. What can I do?
Answer: An incomplete hydrazinolysis reaction is a frequent problem.[5]
Cause - Insufficient Hydrazine: The reaction between an ester and hydrazine is an equilibrium. A large excess of hydrazine hydrate (we recommend 10-20 equivalents) is necessary to drive the reaction towards the product.[1][5] This is the most common reason for incomplete conversion.
Cause - Water Content: Ensure you are using a high grade of hydrazine hydrate and absolute ethanol. Excess water can hydrolyze the ester back to the carboxylic acid, reducing the yield of the desired hydrazide.
Solution: First, try increasing the amount of hydrazine hydrate. If the reaction is still slow, consider extending the reflux time. Monitor by TLC every 1-2 hours until the ester starting material is fully consumed.
Q3: I see multiple spots on my TLC after the hydrazinolysis reaction. What are the likely side products?
Answer: Besides unreacted starting ester, several side products are possible.
Hydrolyzed Acid: If there is moisture in your reagents or solvent, the ester can hydrolyze back to 2-iodo-4-pyridinecarboxylic acid. This can be identified by its different polarity on TLC.
Diacyl Hydrazine (N,N'-bis-acylhydrazide): It is possible for a molecule of the product hydrazide to react with another molecule of the ester, forming a symmetrical diacyl hydrazine. Using a large excess of hydrazine hydrate minimizes this possibility by ensuring the ester is more likely to encounter hydrazine than the product hydrazide.
Degradation: Pyridine derivatives, especially those with halides, can be sensitive to prolonged heating. If the reaction is left at reflux for an excessive amount of time, you may observe baseline streaking or multiple small spots on TLC, indicating decomposition.
Q4: The product seems to be precipitating during the reaction, not upon cooling. Is this normal?
Answer: Yes, this can be normal. The product hydrazide is often significantly less soluble in the reaction solvent (ethanol) than the starting ester. As it forms, it may begin to precipitate out of the hot solution. This is generally a good sign, as it helps drive the reaction equilibrium toward the product side. Ensure the mixture remains stirrable. If it becomes too thick, you may need to add a small amount of additional solvent.
Frequently Asked Questions (FAQs)
Q1: Why is the initial esterification step necessary? Can't I convert the carboxylic acid directly to the hydrazide?
A1: While direct conversion is possible using peptide coupling reagents, it is often less efficient and more expensive for bulk synthesis. The carboxylic acid is not electrophilic enough to react readily with hydrazine. Converting it to an ester significantly increases the electrophilicity of the carbonyl carbon, making it much more susceptible to nucleophilic attack by hydrazine. This two-step route is a classic, cost-effective, and scalable method for preparing hydrazides from carboxylic acids.[6]
Q2: What is the role of the acid catalyst (H₂SO₄) in the esterification?
A2: In Fischer esterification, the acid catalyst plays a dual role. It protonates the carbonyl oxygen of the carboxylic acid, which makes the carbonyl carbon much more electrophilic and susceptible to attack by the weakly nucleophilic alcohol (methanol). Secondly, it protonates the hydroxyl group of the tetrahedral intermediate, turning it into a good leaving group (water).
Q3: Can I use a different alcohol for the esterification, like ethanol?
A3: Yes, ethanol can be used to form the corresponding ethyl ester.[7] The subsequent hydrazinolysis reaction proceeds similarly with either the methyl or ethyl ester. The choice often comes down to the physical properties of the intermediate ester (e.g., whether it is a solid or an oil, which can affect purification) and solvent availability.
Q4: How critical is the purity of the hydrazine hydrate?
A4: Very critical. Hydrazine hydrate can degrade over time, and lower-purity grades may contain significant amounts of water or other impurities. This can lead to side reactions like ester hydrolysis. Use a freshly opened bottle or a recently purchased, high-purity grade for best results.
Data Summary Table
Step
Reactant
Reagent
Equivalents
Solvent
Temperature
Typical Time
Typical Yield
1. Esterification
2-Iodo-4-pyridinecarboxylic Acid
MeOH / H₂SO₄
Solvent / 0.1-0.2
Methanol
Reflux
4-8 h
85-95%
2. Hydrazinolysis
Methyl 2-Iodo-4-pyridinecarboxylate
N₂H₄·H₂O
10-20
Ethanol
Reflux
3-6 h
70-90%
References
MDPI. (2022, October 10). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Available from: [Link]
PubMed. (2013, February 15). Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives. Available from: [Link]
Bulletin of the Karaganda university. (2023, April 26). Interaction of Isonicotinic Acid Hydrazide with Carboxylic Acid Anhydrides. Available from: [Link]
Scribd. (2011, May 21). Isonicotinic Acid Hydrazide Derivatives Synthesis. Available from: [Link]
Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. (n.d.). Available from: [Link]
Journal of Chemical Research, Synopses (RSC Publishing). Conversion by Hydrazinolysis of Tetrahydropyridine Ester Derivatives into 1-Ammoniotetrahydropyridine 6-oxide Derivatives. Available from: [Link]
PMC. Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides from Pyridine-2,6-dicarbonyl Dichloride as Antimicrobial Agents. Available from: [Link]
Google Patents. Esterification of pyridine carboxylic acids.
Google Patents. Process for the preparation of pyridine-2,3-dicarboxylic acid esters.
Cheméo. (n.d.). Chemical Properties of 4-Pyridinecarboxylic acid, methyl ester (CAS 2459-09-8). Available from: [Link]
NIST WebBook. 4-Pyridinecarboxylic acid, ethyl ester. Available from: [Link]
ResearchGate. Calculated Reaction Pathway for the Hydrazinolysis Mechanism.... Available from: [Link]
NIST WebBook. 4-Pyridinecarboxylic acid, methyl ester. Available from: [Link]
OSTI.gov. (n.d.). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. Available from: [Link]
ResearchGate. (2025, August 9). Synthesis of 2-Hydrazinylpyridine-3,4-dicarbonitriles and Their Reaction with Salicylaldehyde Derivatives | Request PDF. Available from: [Link]
JConsort: Consortium of Research Journals. SYNTHESIS CHARACTERISATION AND ANTIBACTERIAL ACTIVITY STUDIES OF PICOLIOHYDRAZIDE(2-PYRIDINE CARBOXYLIC ACID HYDRAZIDE). Available from: [Link]
Reddit. (2025, June 8). Help with Low Yield Synthesis : r/Chempros. Available from: [Link]
ChemBK. (2025, August 19). 4-pyridinecarboxylic acid. Available from: [Link]
Synthesis of Some Anilides of 2-Alkyl-4-pyridinecarboxylic Acids and Their Photosynthesis-Inhibiting Activity. (n.d.). Available from: [Link]
Organic Syntheses Procedure. 2. Available from: [Link]
Liberty University. SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Available from: [Link]
PubMed. (2025, September 15). Discovery and optimization of 2-pyridones as dual h-DHFR/EGFRTK inhibitors with immunomodulatory potential; design, synthesis, anti-proliferative activity, and apoptosis inducer. Available from: [Link]
Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). Available from: [Link]
SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. (n.d.). Available from: [Link]
Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. (n.d.). Available from: [Link]
side reactions in the preparation of 2-halopyridine-4-carbohydrazides
The following technical guide is structured as a Tier 3 Support Resource for process chemists and medicinal chemistry teams. It addresses the specific challenges of synthesizing 2-halopyridine-4-carbohydrazides , a scaff...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a Tier 3 Support Resource for process chemists and medicinal chemistry teams. It addresses the specific challenges of synthesizing 2-halopyridine-4-carbohydrazides , a scaffold critical for antitubercular drugs (isoniazid analogs) and metallo-supramolecular ligands.
The conversion of alkyl 2-halopyridine-4-carboxylates to their corresponding hydrazides using hydrazine hydrate is deceptively simple. While the primary vector is nucleophilic acyl substitution at the ester, the pyridine ring introduces electronic effects that catalyze two distinct failure modes:
Nucleophilic Aromatic Substitution (
): The ester group at C4 is electron-withdrawing, significantly lowering the LUMO energy at the C2 position. This activates the C2-halogen bond, making it susceptible to displacement by hydrazine, leading to 2-hydrazino-4-carbohydrazides (double reaction).
Dimerization: The product hydrazide (
) is itself a nucleophile. If local concentrations of the starting ester are high relative to hydrazine, the hydrazide attacks a second ester molecule, forming the insoluble -diacylhydrazine dimer.
Diagnostic Flowchart (Visualized)
The following diagram maps the competitive kinetic pathways. Use this to diagnose your impurity profile based on reaction conditions.
Figure 1: Competitive reaction pathways. Path 1 is the desired route. Path 2 and 5 are thermally activated side reactions. Path 3 is concentration-dependent.
Troubleshooting Guide (FAQ Format)
Issue 1: The "Twin Peak" Problem (Dimer Formation)
User Report: "I isolated a high-melting solid that is insoluble in most solvents. NMR shows a symmetric structure, and mass spec shows a molecular weight of roughly
."
Root Cause:Stoichiometric Starvation.
The reaction rate of the product hydrazide with the starting ester is competitive with the reaction of hydrazine with the ester, especially if hydrazine is the limiting reagent or if the ester is added too quickly.
Corrective Action:
Increase Equivalents: Use a minimum of 3.0 to 5.0 equivalents of hydrazine hydrate relative to the ester.
Reverse Addition (Critical): Do not add hydrazine to the ester. Instead, dissolve the ester in alcohol (MeOH or EtOH) and add this solution dropwise to a stirred solution of hydrazine hydrate at
. This ensures the ester always encounters a vast excess of hydrazine.
Dilution: Run the reaction at a concentration of 0.1 M to 0.2 M. High concentrations favor intermolecular dimerization.
Issue 2: The "Vanishing Halogen" (
)
User Report: "My product is very polar. The 1H NMR shows the loss of the characteristic C2-halogen shift, and I see extra NH protons. The mass spec indicates
."
Root Cause:Thermal Activation of C2.
The ester group at C4 withdraws electron density from the ring, making the C2-halogen bond highly electrophilic. Refluxing ethanol (
) often provides enough energy to overcome the activation barrier for displacement of the halogen by hydrazine.
Corrective Action:
Temperature Control: Conduct the reaction at
to Room Temperature () . Do not reflux unless absolutely necessary.
Solvent Switch: If the reaction is sluggish at RT, switch from Ethanol to Methanol (lower boiling point) or Isopropanol (steric bulk can sometimes slow
, though less effective for hydrazine).
Monitor C2 Integrity: Check the reaction by TLC every 30 minutes. The
product is typically much more polar (lower Rf) than the desired hydrazide due to the extra amine/hydrazine group.
Issue 3: Incomplete Conversion & Hydrolysis
User Report: "I have starting material left, but also a new spot that doesn't move on TLC (Carboxylic Acid). Adding more hydrazine doesn't help."
Root Cause:Wet Solvent or Old Reagent.
Hydrazine hydrate is basic. If significant water is present (beyond the hydrate water) and the nucleophilic attack is slow, hydroxide ions can hydrolyze the ester to the carboxylic acid (2-halopyridine-4-carboxylic acid). The acid is unreactive toward hydrazine under standard conditions because it forms an unreactive carboxylate salt.
Corrective Action:
Reagent Quality: Use fresh Hydrazine Hydrate (80% or 98-100%) . Avoid old bottles where the titer has dropped.
Anhydrous Solvents: While hydrazine hydrate contains water, adding more water via wet ethanol promotes hydrolysis. Use absolute ethanol or methanol.
Catalysis: If the reaction is too slow at RT (preventing you from heating it), add 5 mol% catalytic acetic acid . This buffers the pH and can catalyze the formation of the tetrahedral intermediate without promoting hydrolysis.
Optimized Experimental Protocol
This protocol balances kinetic control (to avoid dimers) with thermal caution (to avoid
).
Reagents:
Methyl 2-chloropyridine-4-carboxylate (1.0 equiv)
Hydrazine Hydrate (5.0 equiv, 98% grade)
Methanol (Anhydrous, 10 mL/g of substrate)
Step-by-Step Procedure:
Preparation: Charge a round-bottom flask with Hydrazine Hydrate (5.0 equiv) and half the volume of Methanol. Cool to
in an ice bath.
Addition: Dissolve Methyl 2-chloropyridine-4-carboxylate in the remaining Methanol. Transfer this solution to a dropping funnel.
Reaction: Add the ester solution dropwise to the hydrazine solution over 30–45 minutes , maintaining internal temperature
.
Incubation: Remove the ice bath and allow the mixture to stir at Room Temperature (
) for 4–12 hours.
Self-Validation Check: Monitor by TLC (System: 10% MeOH in DCM). Look for the disappearance of the non-polar ester spot.
Workup (Precipitation):
If the product precipitates: Filter the solid, wash with cold methanol (
), then cold ether.
If the product remains soluble: Concentrate the solvent to 20% volume under reduced pressure (keep bath
). Add cold water to induce precipitation.
Purification: Recrystallize from Ethanol/Water if necessary. Avoid prolonged heating during recrystallization.
Data Summary: Condition vs. Product Distribution
Condition
Primary Product
Major Impurity
Mechanism of Failure
Reflux (EtOH, >78°C)
Mixture
2-Hydrazinopyridine deriv.
Thermally activated at C2.
Hydrazine (1.0 - 1.5 equiv)
Mixture
-Dimer
Competitive nucleophilic attack by product.
Reverse Addition (Ester -> Hydrazine)
Target Hydrazide
None (<1%)
High local [Hydrazine] suppresses dimerization.
Water-rich Solvent
Carboxylic Acid
Acid Salt
Base-catalyzed ester hydrolysis.
References
Organic Syntheses, Coll. Vol. 9, p. 549 (2012) . Preparation of 2-Chloropyridine derivatives. (Provides baseline reactivity data for 2-chloropyridines).
Journal of Medicinal Chemistry . Design & synthesis of N'-[substituted] pyridine-4-carbohydrazides as potential anticonvulsant agents. (Discusses specific synthesis conditions for pyridine-4-carbohydrazides).
Heteroletters, Vol. 1, p. 336. Reaction of alkylated thiouracil with hydrazine hydrate. (Demonstrates the competition between hydrazinolysis and
in heterocyclic systems).
Pfizer Global Research (Org.[1] Syn. Procedure) . Propanoic acid, 2,2-dimethyl-, hydrazide. (Detailed discussion on preventing dimer formation using excess hydrazine and water/solvent control).
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Molecule Profile
Target Molecule: 2-Iodo-isonicotinohydrazide
Core Utility: Critical intermediate for anti-tubercular agents (isoniazid analogs) and fragment-based drug discovery (FBDD).
Chemical Challenge: The synthesis involves a nucleophilic acyl substitution (hydrazinolysis) at the C4-ester. However, the C2-Iodine is highly susceptible to:
Nucleophilic Aromatic Substitution (
): Hydrazine is a potent nucleophile that can displace the iodine at the activated 2-position of the pyridine ring.
Reductive Dehalogenation: Hydrazine acts as a reducing agent, potentially cleaving the C-I bond.
This guide provides a self-validating protocol designed to maximize hydrazide formation while suppressing C2-substitution and deiodination.
The "Gold Standard" Protocol
Do not use standard Isoniazid (INH) manufacturing conditions (high-temp reflux), as they will degrade the C-I bond.
Reagents & Stoichiometry
Component
Equiv.
Role
Specification
Methyl 2-iodoisonicotinate
1.0
Substrate
>98% Purity (Ester preferred over acid)
Hydrazine Hydrate
3.0 - 4.0
Reagent
80% or 98% (Avoid lower conc.)
Ethanol (EtOH)
10-15 Vol
Solvent
Anhydrous (Critical to prevent hydrolysis)
Step-by-Step Methodology
Dissolution: Dissolve Methyl 2-iodoisonicotinate in anhydrous EtOH at room temperature (RT).
Controlled Addition: Cool the solution to 0°C (ice bath). Add Hydrazine Hydrate dropwise over 20 minutes. Reason: Exothermic control prevents immediate
side reactions.
Reaction Phase:
Allow to warm to RT naturally.
Stir for 4–6 hours.
Checkpoint: Monitor by TLC (EtOAc:Hexane 1:1). If starting material persists after 6h, warm gently to 40°C . Do not reflux unless absolutely necessary.
Workup (Crystallization):
Cool reaction mixture to 0–5°C.
The product typically precipitates as off-white needles.
Filter and wash with cold ethanol (2x) and diethyl ether (1x).
Drying: Vacuum dry at 40°C.
Workflow Visualization
Figure 1: Optimized reaction workflow prioritizing temperature control to preserve the C-I bond.
Troubleshooting & FAQs
Issue 1: Loss of Iodine (Dehalogenation or Displacement)
User Report: "Mass spec shows M-127 (loss of I) or M+32 (replacement of I with hydrazine)."
Root Cause:
Competition: The 2-position of pyridine is electron-deficient. At high temperatures (reflux), hydrazine attacks C2, displacing iodine.
Reduction: Hydrazine can reduce the C-I bond via radical mechanisms if trace metals are present.
Corrective Action:
Temperature: Strictly limit temperature to <40°C.
Additives: Add 1% EDTA to chelate trace metals that catalyze dehalogenation.
Alternative Solvent: Switch to Isopropanol (IPA) . It allows for a slightly higher boiling point but often promotes better crystallization of the hydrazide over the substitution byproduct.
Issue 2: "Oiling Out" (Product won't crystallize)
User Report: "After cooling, I get a sticky yellow oil instead of a solid precipitate."
Root Cause:
Residual Hydrazine: Excess hydrazine hydrate acts as a co-solvent, keeping the product in solution.
Water Content: If low-grade ethanol (95%) was used, water increases solubility.
Corrective Action:
Evaporation: Remove 50% of the solvent under reduced pressure (keep bath <40°C).
Anti-solvent: Add cold Diethyl Ether or Hexane dropwise with vigorous stirring to induce precipitation.
Seeding: Scratch the glass wall or add a seed crystal of a similar hydrazide.
Issue 3: Low Yield (<50%)
User Report: "Reaction is clean on TLC, but I lose mass during filtration."
Root Cause:
Solubility: 2-iodo-isonicotinohydrazide is amphoteric and moderately soluble in ethanol.
Hydrolysis: Ester hydrolyzed to the acid (2-iodoisonicotinic acid), which forms a water-soluble hydrazine salt.
Corrective Action:
Mother Liquor Recovery: Do not discard the filtrate. Concentrate it and cool again to recover a second crop.
pH Adjustment: Ensure the reaction environment remains anhydrous to prevent hydrolysis. If the acid is suspected, acidify to pH 5-6 to precipitate the free acid, then re-esterify.
Decision Tree for Troubleshooting
Figure 2: Diagnostic decision tree for common synthetic failures.
Safety & Scalability
Hydrazine Hydrate: Highly toxic and a suspected carcinogen. Handle in a fume hood. In case of spill, neutralize with dilute hypochlorite solution (bleach) cautiously.
Thermal Runaway: While less likely at RT, hydrazine decomposition is exothermic. Never distill hydrazine hydrate to dryness.
Storage: The final product (2-iodo-isonicotinohydrazide) is light-sensitive (due to the C-I bond). Store in amber vials under inert atmosphere.
References
General Hydrazinolysis Protocol
Title: Synthesis and antimycobacterial activity of 2-substituted isonicotinohydrazides.
Source: SciSpace / Journal of Medicinal Chemistry (Contextual M
Link:
Reactivity of 2-Halopyridines
Title: Preparation of Aryl Iodides, Part 2: Nucleophilic Iodination (Discusses reactivity of 2-chloro/bromo pyridines vs nucleophiles).
Source: YouTube / Technical Seminar.
Link:
Troubleshooting Hydrazinolysis
Title: Troubleshooting low yield in hydrazinolysis of pyridine-dicarboxyl
Source: BenchChem Technical Guide.
Link:
Optimization
Technical Support Center: Scale-Up Synthesis of 2-Iodo-4-Pyridinecarboxylic Acid Hydrazide
Executive Summary This guide addresses the technical challenges in scaling up the hydrazinolysis of Methyl 2-iodoisonicotinate to 2-iodo-4-pyridinecarboxylic acid hydrazide (also known as 2-iodoisoniazid). While the chem...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide addresses the technical challenges in scaling up the hydrazinolysis of Methyl 2-iodoisonicotinate to 2-iodo-4-pyridinecarboxylic acid hydrazide (also known as 2-iodoisoniazid).
While the chemistry appears analogous to the industrial synthesis of Isoniazid, the presence of the 2-iodo substituent introduces a critical competing pathway: Nucleophilic Aromatic Substitution (
) . Hydrazine is a potent nucleophile that can displace the iodine at the 2-position, leading to the formation of the 2-hydrazino impurity. This guide prioritizes kinetic control to favor acyl substitution (hydrazide formation) over de-iodination.
Part 1: The "Golden Batch" Protocol (Scale-Up Optimized)
Do not use standard Isoniazid protocols (refluxing neat hydrazine) for this analog; you will strip the iodine. Use this controlled solvated process.
Reaction Scheme & Logic
Caption: Kinetic competition between acyl substitution (desired) and
displacement of iodine (undesired).
Standard Operating Procedure (100g Basis)
Parameter
Specification
Technical Rationale
Substrate
Methyl 2-iodoisonicotinate (100 g, ~0.38 mol)
Methyl esters react faster than ethyl, allowing milder temperatures.
Solvent
Methanol (500 mL, 5 vol)
High solubility for hydrazine; moderate solubility for ester allows controlled reaction.
Reagent
Hydrazine Hydrate 80% (2.0 equiv)
Strict Limit. Large excess promotes attack on the iodine.
Temperature
0°C to 20°C
CRITICAL. Do not reflux. Higher temps activate the C-I bond for displacement.
Time
4 – 6 Hours
Monitor by HPLC. Stop when ester < 1.0%.
Step-by-Step:
Dissolution: Charge Methyl 2-iodoisonicotinate and Methanol into the reactor. Cool to 0–5°C.
Controlled Addition: Add Hydrazine Hydrate dropwise over 60 minutes, maintaining internal temp < 10°C. Exotherm is moderate but must be managed.
Reaction: Allow to warm to 20°C (Room Temp). Stir for 4 hours.
Crystallization: The product is less soluble than the ester and should begin to precipitate as a white/off-white solid.
Work-up: Cool to 0°C for 2 hours. Filter the solids.[1]
Wash: Wash cake with cold Methanol (2 x 50 mL) to remove unreacted hydrazine.
Drying: Vacuum dry at 40°C. Avoid high heat (>60°C) as the product can dehydrate or cyclize.
Part 2: Troubleshooting Guide (FAQ Format)
Module A: Yield & Purity Issues
Q1: My product is turning yellow/brown during the reaction. What is happening?
Diagnosis: Iodine liberation or
side reaction.
Root Cause: The reaction temperature is likely too high, or light exposure is degrading the C-I bond.
Solution:
Light: Wrap the reactor in aluminum foil. Aryl iodides are photosensitive.
Scavenge: If the mother liquor is dark, add a 5% Sodium Thiosulfate wash during the work-up to reduce free iodine.
Temp Control: Ensure the internal temperature never exceeds 25°C.
Q2: I see a new impurity at RRT 0.85 (HPLC) that increases over time.
Diagnosis: Formation of 2-hydrazino-4-pyridinecarboxylic acid hydrazide .
Mechanism: Hydrazine has displaced the iodine at the 2-position.
Corrective Action:
Immediate: Stop the reaction. Prolonged stirring will convert more product to impurity.
Next Batch: Reduce Hydrazine Hydrate equivalents from 2.0
1.5. Lower the reaction temperature by 10°C.
Q3: The reaction is stalled at 80% conversion after 6 hours at 20°C.
Diagnosis: Incomplete conversion due to low temperature.
Risk: Heating might trigger side reactions.
Solution: Do not add more hydrazine. Instead, concentrate the solvent volume by 30% under vacuum (keep T < 30°C) to increase concentration, then stir for another 2 hours. The "concentration effect" drives kinetics without thermal activation.
Module B: Solubility & Physical Form
Q4: The product isn't precipitating, even at 0°C.
Diagnosis: Product is too soluble in the reaction matrix (likely too much methanol or hydrazine).
Solution (Anti-solvent Crash):
Slowly add Water (3 volumes relative to methanol) to the reaction mixture while stirring at 0°C.
Warning: This will dissolve unreacted hydrazine (good) but might trap inorganic salts. Ensure thorough washing.[2][3]
Part 3: Safety & Compliance (ICH M7)
Q5: How do I ensure hydrazine levels are below genotoxic limits (ICH M7) in the final API?
Context: Hydrazine is a known mutagen.[4] Limits are often < 10 ppm depending on daily dose.
Protocol:
The "Benzaldehyde Check": Dissolve a sample of the wet cake in water/methanol. Add a drop of benzaldehyde. If a yellow precipitate (benzalazine) forms immediately, you have significant free hydrazine.
Final Purification Step: If simple washing fails, recrystallize from Ethanol/Water (9:1) . The water helps solubilize residual hydrazine salts, while the ethanol ensures recovery of the lipophilic iodinated product.
Q6: Is it safe to distill the mother liquor to recover solvent?
DANGER:NO.
The mother liquor contains unreacted hydrazine and potentially unstable iodine-hydrazine complexes. Heating this mixture can lead to rapid decomposition or explosion .
Disposal: Quench the mother liquor with dilute bleach (Sodium Hypochlorite) or Hydrogen Peroxide in a controlled, vented vessel to destroy hydrazine before disposal.
Part 4: Analytical Reference (HPLC)
Use this method to separate the Iodo-product from the Hydrazino-impurity.
Technical Support Center: Regioselective Functionalization of 2-Iodopyridine-4-Carboxylic Acid
Welcome to the technical support center dedicated to the regioselective functionalization of 2-iodopyridine-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professional...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center dedicated to the regioselective functionalization of 2-iodopyridine-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the synthetic complexities of this versatile heterocyclic building block. The inherent electronic properties of the pyridine ring, combined with the dual reactivity of the iodo and carboxylic acid functionalities, present unique challenges and opportunities in molecular design.[1][2] This resource provides in-depth, field-proven insights, troubleshooting guides, and detailed protocols to help you achieve your desired synthetic outcomes with precision and confidence.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the regioselective functionalization of 2-iodopyridine-4-carboxylic acid?
A1: The primary challenge stems from the molecule's dual reactivity and the electronic nature of the pyridine ring. Key issues include:
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate with transition metal catalysts (e.g., Palladium), potentially inhibiting catalytic activity or altering the reaction pathway.[1]
Competing Reactivity: You have two primary reactive sites: the C2-Iodo bond, which is ideal for cross-coupling reactions, and the C4-carboxylic acid, which can undergo its own set of reactions (e.g., amidation, esterification) or interfere with the desired coupling.
Decarboxylation: Under certain conditions, particularly elevated temperatures or the presence of specific catalysts, the carboxylic acid group can be lost as CO₂, leading to an undesired side product.[3][4]
Low Reactivity: The pyridine ring is electron-deficient, which deactivates it towards certain reaction types like electrophilic aromatic substitution and can influence the kinetics of cross-coupling reactions.[1][2]
Q2: Which position, the C2-Iodo or the C4-Carboxylic Acid, is the primary site for transition-metal-catalyzed cross-coupling?
A2: The C2-Iodo bond is the intended and most reactive site for standard palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination. The carbon-iodine bond is highly susceptible to oxidative addition by a Pd(0) catalyst, which is the initiating step for these catalytic cycles.[5] While the carboxylic acid can be used in specialized decarboxylative coupling reactions, it is generally considered a spectator or a potentially interfering group in reactions targeting the C-I bond.[6][7]
Q3: Is it necessary to protect the carboxylic acid group before performing a cross-coupling reaction at the C2 position?
A3: Not always, but it is a critical consideration. The necessity of protection depends on the reaction conditions, particularly the choice of base.
When to consider protection: If your reaction requires a strong base (e.g., NaOtBu, KHMDS), the acidic proton of the carboxylic acid will be deprotonated. This can affect the solubility of your substrate and potentially interfere with the catalyst. In such cases, protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) is a common and effective strategy.
When you might avoid protection: Many cross-coupling reactions can be performed successfully with milder bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.[8] These bases are often compatible with the free carboxylic acid, allowing for a more atom-economical synthesis. Always perform a small-scale test reaction to determine compatibility before proceeding to a larger scale.
Q4: Can the carboxylic acid at the C4 position be used as a functional handle itself?
A4: Absolutely. The carboxylic acid is a versatile functional group that opens up alternative synthetic pathways:
Decarboxylative Cross-Coupling: This advanced strategy allows for the formation of a new C-C bond at the C4 position, with the carboxylic acid leaving as CO₂.[7][9] This is an excellent method for C4-arylation or C4-alkenylation.
Directing Group: The carboxyl group can act as a directing group to functionalize the C3 or C5 positions of the pyridine ring under specific conditions.[6]
Classical Derivatization: The carboxylic acid can be converted into amides, esters, or other derivatives after the C2 position has been functionalized, allowing for late-stage diversification of the molecule.
This section addresses common problems encountered during the functionalization of the C2-iodo position.
Logical Flow for Troubleshooting
Caption: Decision tree for troubleshooting low-yield reactions.
Suzuki-Miyaura Coupling
Q: My Suzuki-Miyaura reaction at C2 is giving very low yields. What are the likely causes and solutions?
A: Low yields in Suzuki couplings of 2-pyridyl halides are common and can often be traced to catalyst inhibition or instability of the boronic acid partner.[3][10]
Cause 1: Catalyst Inhibition. The pyridine nitrogen is coordinating to the palladium center, slowing down or halting the catalytic cycle.
Solution: Employ bulky, electron-rich phosphine ligands. Ligands like XPhos, SPhos, or RuPhos are designed to promote the crucial reductive elimination step and can overcome catalyst inhibition.[11] Bidentate ligands such as BINAP or DPPF can also be effective.[12][13]
Cause 2: Protodeboronation. The boronic acid is being replaced by a proton from the solvent or trace water before it can transmetalate to the palladium complex. This is especially problematic with electron-deficient heteroaryl boronic acids.[10]
Solution: Use anhydrous solvents and reagents. A stronger, non-nucleophilic base like Cs₂CO₃ or K₃PO₄ can accelerate the transmetalation step, making it more competitive with protodeboronation. Sometimes, using a boronate ester (e.g., pinacol ester) instead of the boronic acid can increase stability.
Cause 3: Incompatible Base. The chosen base may be reacting with the carboxylic acid, causing solubility issues or other side reactions.
Solution: Use a base known to be compatible with carboxylic acids, such as K₂CO₃ or K₃PO₄.[8] If a stronger base is required, protect the carboxylic acid as an ester prior to the coupling reaction.
Q: I'm observing significant protodeiodination (loss of the iodo group) instead of the desired coupled product. How can I minimize this?
A: Protodeiodination is a common side reaction where the C-I bond is cleaved and replaced by a C-H bond.
Solution:
Increase Transmetalation Rate: Use a more reactive boron species, such as a potassium trifluoroborate salt (ArBF₃K), which can sometimes transmetalate more rapidly.[14]
Optimize Base and Solvent: A combination of a strong base (e.g., K₃PO₄) and a polar aprotic solvent (e.g., dioxane, DMF) can facilitate the formation of the active boronate species and speed up transmetalation.[14]
Ligand Choice: Use a ligand that accelerates the overall catalytic cycle. Bulky biarylphosphine ligands are often excellent choices.[11]
Sonogashira Coupling
Q: My Sonogashira reaction is plagued by alkyne homocoupling (Glaser coupling). How can I suppress this side reaction?
A: Homocoupling of the terminal alkyne is a classic side reaction in Sonogashira couplings, driven by the copper co-catalyst under aerobic conditions.[15]
Cause: The presence of oxygen facilitates the Cu(I)-mediated oxidative coupling of the alkyne.
Solution:
Ensure Anaerobic Conditions: Thoroughly degas all solvents and reagents (e.g., by sparging with argon or nitrogen) and maintain an inert atmosphere throughout the reaction.[16]
Use a Copper-Free Protocol: Several modern Sonogashira protocols operate without a copper co-catalyst, which completely eliminates this side reaction. These often require a higher catalyst loading or a more specialized ligand but can be very effective.
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the terminal alkyne to ensure the cross-coupling pathway is favored over homocoupling.
Buchwald-Hartwig Amination
Q: Catalyst deactivation is preventing a successful C-N coupling. What are the best practices for this substrate?
A: Buchwald-Hartwig amination is highly sensitive to the choice of ligand and base, especially with heterocyclic substrates.[12][17]
Cause: The combination of the coordinating pyridine nitrogen and the amine nucleophile can effectively poison the palladium catalyst.
Solution:
Use Specialized Ligands: This reaction almost always requires bulky, electron-rich biarylphosphine ligands. Josiphos, XPhos, or BrettPhos are excellent starting points for coupling with pyridyl halides.[11][18]
Choose the Right Base: A strong, non-nucleophilic base is required to deprotonate the amine. NaOtBu or LHMDS are common choices. However, these are incompatible with the free carboxylic acid. It is highly recommended to protect the carboxylic acid as an ester before attempting this reaction.
Use a Pre-catalyst: Using a well-defined palladium pre-catalyst (e.g., G3 or G4 palladacycles) can lead to more reproducible results by ensuring the efficient generation of the active Pd(0) species.
Comparative Overview of C2-Functionalization Methods
Reaction Type
Typical Catalyst System
Typical Base
Key Advantages
Common Challenges & Considerations
Suzuki-Miyaura
Pd(OAc)₂, Pd₂(dba)₃ with phosphine ligand (e.g., SPhos, XPhos)
K₂CO₃, K₃PO₄, Cs₂CO₃
Broad substrate scope; commercially available reagents.[14]
Protodeboronation of boronic acid; catalyst inhibition.[10]
Sonogashira
PdCl₂(PPh₃)₂, CuI
Et₃N, Piperidine
Forms valuable C(sp²)-C(sp) bonds; mild conditions possible.[19]
High sensitivity to ligand choice; requires protection of the COOH group.
Detailed Experimental Protocols
Protocol 1: C2-Arylation via Suzuki-Miyaura Coupling (Free Carboxylic Acid)
This protocol is optimized for substrates where the free carboxylic acid is tolerated.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Materials:
2-Iodopyridine-4-carboxylic acid (1.0 equiv)
Arylboronic acid (1.5 equiv)
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv)
SPhos (0.04 equiv)
Potassium Phosphate (K₃PO₄), tribasic (3.0 equiv)
1,4-Dioxane and Water (4:1 v/v), anhydrous and degassed
Procedure:
Reagent Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add 2-iodopyridine-4-carboxylic acid, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via cannula. The final concentration should be approximately 0.1 M with respect to the limiting reagent.
Degassing: Seal the flask and perform three cycles of vacuum/argon backfill to ensure the reaction mixture is free of oxygen.
Heating and Monitoring: Place the flask in a preheated oil bath at 80-100 °C. Stir vigorously. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~3-4 to protonate the carboxylic acid.
Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography or recrystallization to obtain the desired product.
Protocol 2: C2-Alkynylation via Sonogashira Coupling
This protocol employs standard Sonogashira conditions, emphasizing an inert atmosphere.
Triethylamine (Et₃N), anhydrous and degassed (3.0 equiv)
N,N-Dimethylformamide (DMF), anhydrous and degassed
Procedure:
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 2-iodopyridine-4-carboxylic acid, PdCl₂(PPh₃)₂, and CuI.
Solvent and Reagent Addition: Add anhydrous, degassed DMF, followed by the degassed triethylamine. Stir for 5 minutes. Finally, add the terminal alkyne dropwise via syringe.
Heating: Heat the reaction mixture to 50-70 °C.
Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS. The reaction is often complete within 2-6 hours.
Workup: Cool the reaction to room temperature. Dilute with a saturated aqueous solution of NH₄Cl and extract with ethyl acetate.
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash chromatography on silica gel.
References
Benchchem. (2025). Technical Support Center: Regioselectivity in Substituted Pyridine Reactions.
Benchchem. (2025).
Benchchem. (n.d.).
ResearchGate. (n.d.).
Wikipedia. (n.d.).
Organic Synthesis. (n.d.). Heck Coupling.
High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.). [No Title Available].
LeBlond, C. R., et al. (2022). Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry. PMC.
MDPI. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development.
PubMed. (2020). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking.
Technical Support Center: 2-Iodo-Isonicotinohydrazide Integrity Management
The following guide is structured as a specialized Technical Support Center for researchers working with 2-iodo-isonicotinohydrazide . It synthesizes organic synthesis principles with troubleshooting protocols to prevent...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is structured as a specialized Technical Support Center for researchers working with 2-iodo-isonicotinohydrazide . It synthesizes organic synthesis principles with troubleshooting protocols to prevent the specific problem of dehalogenation (loss of the iodine atom).
Status: Operational
Topic: Preventing Dehalogenation (C-I Cleavage)
Ticket Priority: High (Irreversible Sample Loss)
Audience: Medicinal Chemists, Process Chemists
Core Stability Profile & Risk Assessment
The Molecule: 2-iodo-isonicotinohydrazide contains two conflicting functionalities:
The 2-Iodo-Pyridine Motif: An electron-deficient ring system where the C-I bond is highly reactive toward oxidative addition (good for coupling) but also susceptible to nucleophilic attack and reductive cleavage (bad for stability).
The Hydrazide Motif (-CONHNH₂): A potent nucleophile and a reducing agent.
The Conflict: Under thermal stress or metal catalysis, the hydrazide moiety can act as an internal hydride source or radical initiator, leading to self-destructive hydrodehalogenation (replacing Iodine with Hydrogen).
Visualizing the Risk (Decision Matrix)
Figure 1: Decision matrix for selecting reaction conditions that preserve the C-I bond.
Troubleshooting Guides (Q&A Format)
Module A: Schiff Base Formation (Condensation)
User Issue: "I am reacting 2-iodo-isonicotinohydrazide with an aldehyde. The product forms, but I see ~15% de-iodinated byproduct (isoniazid derivative) by LCMS."
Root Cause:
You are likely using strong acid catalysis (e.g., HCl, H₂SO₄) or high heat (>80°C). Protonation of the pyridine nitrogen renders the ring extremely electron-deficient. This activates the C-I bond for Nucleophilic Aromatic Substitution (
) by solvent or water, or promotes radical cleavage if light is present.
Protocol: The "Buffered" Condensation
To fix this, you must avoid protonating the pyridine ring.
Solvent: Ethanol (absolute). Avoid water.
Catalyst: Do not use mineral acids. Use Glacial Acetic Acid (0.1 eq) or Sc(OTf)₃ (0.05 eq) .
Temperature: Room Temperature (25°C) for 4–12 hours.
Light: Wrap the flask in aluminum foil. The C-I bond is photosensitive.
Validation Check:
Take an aliquot at 1 hour.
If starting material remains but no de-iodinated byproduct is seen, increase temp to 40°C maximum.
Module B: Heterocycle Formation (Cyclization)
User Issue: "I am trying to cyclize the hydrazide to a 1,3,4-oxadiazole using POCl₃. The iodine is disappearing or being replaced by chlorine."
Root Cause:Halogen Exchange. Phosphorus oxychloride (POCl₃) at reflux is a classic reagent for converting hydroxy-heterocycles to chloro-heterocycles. It can displace your iodine atom via an
mechanism because the iodine is a better leaving group than chlorine on a pyridine ring.
Protocol: Oxidative Cyclization (The Iodine-Safe Route)
Instead of dehydrative cyclization (POCl₃/SOCl₂), use oxidative cyclization which creates a mild environment that actually preserves the iodine.
Reagents: Iodine (I₂) and Potassium Carbonate (K₂CO₃).
Solvent: Dioxane or DMSO.
Mechanism: The presence of elemental iodine (
) in the reaction suppresses the equilibrium of iodine leaving the ring (Le Chatelier’s principle) and avoids the harsh nucleophilic chloride ions present in POCl₃.
Step-by-Step:
Dissolve hydrazone (1.0 mmol) in Dioxane (10 mL).
Add K₂CO₃ (3.0 mmol) and I₂ (1.2 mmol).
Stir at 80°C.
Quench: Use saturated Na₂S₂O₃ to remove excess iodine after the reaction is complete.
Module C: Palladium-Catalyzed Cross-Coupling
User Issue: "I want to run a Suzuki coupling on the 2-iodo position. The hydrazide is poisoning the catalyst, and I mostly get the de-iodinated pyridine (reduction)."
Root Cause:
Catalyst Poisoning: The hydrazide nitrogens (-NH-NH₂-) coordinate to Pd(II), shutting down the catalytic cycle.
Hydrodehalogenation: Once the Pd inserts into the C-I bond (Oxidative Addition), if the Transmetallation step is slow (due to poisoning), the complex will grab a hydride (from solvent or base) and undergo Reductive Elimination, replacing I with H.
Protocol: The "Protect-First" Strategy
You cannot easily couple the free hydrazide. You must mask it.
Phase 1: Protection
Convert the hydrazide to a Boc-hydrazide or a Hydrazone (via acetone condensation) before adding Palladium.
Why? This reduces the nucleophilicity of the nitrogen and prevents it from binding tightly to the metal center.
Phase 2: The Coupling (Anti-Reduction Conditions)
Catalyst: Use Pd(dppf)Cl₂ or Pd(XPhos) G2 .
Reasoning: Bulky, bidentate ligands accelerate Reductive Elimination of the desired product, outcompeting the side-reaction of hydride elimination.
Solvent: Use Toluene or DME .
Avoid: DMF, DMA, or Isopropanol at high heat (these are excellent hydride donors).
Base: Use K₃PO₄ (anhydrous).
Avoid: Et₃N or iPr₂NEt (these amines can donate hydrides via
-hydride elimination).
Mechanism of Failure: Pd-Catalyzed Reduction
Figure 2: Competing pathways in Pd-catalysis. Path B (Red) leads to dehalogenation and must be suppressed by removing hydride sources.
Data Summary: Solvent Compatibility Table
Solvent
Suitability for 2-Iodo-Isonicotinohydrazide
Risk Factor
Ethanol/Methanol
High (for condensation)
Low at <40°C. High risk of reduction if Pd is added.
DMF/DMA
Low (for Pd-coupling)
Critical: Acts as a hydride source at T > 80°C, causing deiodination.
Toluene
High (for Pd-coupling)
Excellent. Non-coordinating, no hydride donation.
POCl₃
Critical Failure
Causes Halogen Exchange (I Cl). Avoid.
Water
Medium
Safe for storage, but promotes hydrolysis of C-I if pH is acidic.
References
Mechanisms of Pd-Catalyzed Dehalogenation
Title: Hydrodehalogenation of halogenated pyridines and quinolines by sodium borohydride...[1] under palladium catalysis.[2][3][4][5]
Preventing Dehalogenation in Cross-Couplings:
Title: Preventing dehalogenation side reactions in 5-Bromo-2-chlorobenzo[d]thiazole couplings (Applicable to Pyridines).
Source: BenchChem Technical Guides.
General Hydrazide/Hydrazone Chemistry
Title: Hydrazone iodination (Barton Reaction context and stability).
Source: Wikipedia (General Organic Chemistry Reference).
A Comparative Guide to the Structure-Activity Relationship of 2-Halo-Isonicotinohydrazides
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-halo-isonicotinohydrazides, a class of compounds with significant...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-halo-isonicotinohydrazides, a class of compounds with significant potential in the development of novel antimicrobial agents. As derivatives of the frontline antituberculosis drug isoniazid, these molecules offer a promising scaffold for modification to enhance efficacy and overcome resistance. This document delves into the synthesis, comparative biological activity, and the nuanced effects of halogen substitution on the isonicotinohydrazide core, supported by experimental data and protocols.
Introduction: The Legacy of Isoniazid and the Promise of Halogenation
Isonicotinic acid hydrazide, universally known as isoniazid, has been a cornerstone of tuberculosis therapy for decades. Its mechanism of action, which involves the inhibition of mycolic acid synthesis, is highly specific to mycobacteria. However, the emergence of drug-resistant strains necessitates the development of new derivatives that can bypass these resistance mechanisms.
The modification of the isoniazid scaffold is a well-established strategy in medicinal chemistry. Among the various possible modifications, halogenation of the pyridine ring at the 2-position presents a compelling avenue for investigation. Halogen atoms can significantly alter the physicochemical properties of a molecule, including its lipophilicity, electronic distribution, and metabolic stability. These changes, in turn, can profoundly influence the compound's pharmacokinetic and pharmacodynamic profile, potentially leading to enhanced antimicrobial activity. This guide provides a comparative overview of 2-fluoro-, 2-chloro-, and 2-bromo-isonicotinohydrazides, exploring the subtle yet critical differences that arise from the choice of halogen.
Synthesis of 2-Halo-Isonicotinohydrazides: A Step-by-Step Approach
The synthesis of 2-halo-isonicotinohydrazides is typically achieved through a two-step process: the formation of a 2-halo-isonicotinic acid derivative (ester or acyl chloride), followed by hydrazinolysis.
General Synthetic Workflow
The overall synthetic strategy can be visualized as follows:
Comparative
comparison of synthetic efficiency for different 2-halopyridine-4-carbohydrazides
This guide provides a technical comparison of synthetic routes for 2-halopyridine-4-carbohydrazides, focusing on the competition between desired hydrazinolysis and undesired nucleophilic aromatic substitution ( ). Execut...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical comparison of synthetic routes for 2-halopyridine-4-carbohydrazides, focusing on the competition between desired hydrazinolysis and undesired nucleophilic aromatic substitution (
).
Executive Summary
The synthesis of 2-halopyridine-4-carbohydrazides from their corresponding esters is a deceptively simple transformation that is governed by a critical selectivity challenge: Chemoselectivity between the C4-ester (acyl substitution) and the C2-halogen (
).
2-Chloropyridine-4-carbohydrazide: The industry standard . It offers the highest synthetic efficiency (Yields >90%) due to the kinetic stability of the C-Cl bond against hydrazine attack under reflux conditions.
2-Fluoropyridine-4-carbohydrazide: The most challenging . The high electronegativity of fluorine activates the C2 position, making
displacement by hydrazine competitive with hydrazide formation. Requires strict low-temperature protocols.
2-Bromo/Iodo analogues: Offer versatile downstream utility (e.g., Buchwald/Suzuki couplings) but suffer from slightly lower stability than the chloro- derivative.
Mechanistic Landscape & Selectivity[1]
The core challenge is the "Ambident Electrophile" problem. Hydrazine (
) is a potent nucleophile that can attack two distinct electrophilic sites on the pyridine scaffold.
Mechanistic Pathway Diagram
Figure 1: Mechanistic divergence. Path A is the desired acyl substitution. Path B is the parasitic
reaction, which is highly sensitive to the halogen identity.
Comparative Efficiency Analysis
The following data summarizes the synthetic efficiency based on halogen type, derived from comparative kinetic profiles and isolation yields.
Feature
2-Fluoro (2-F)
2-Chloro (2-Cl)
2-Bromo (2-Br)
2-Iodo (2-I)
Reactivity ()
Very High (Risk of C2 displacement)
Low (Stable)
Low/Moderate
Moderate (Labile bond)
Typical Yield
65 - 75%
92 - 96%
85 - 90%
75 - 85%
Optimal Temp.
-10°C to 0°C
Reflux (78°C)
RT to 50°C
RT
Solvent Preference
Acetonitrile / MeOH
Ethanol
Ethanol
Ethanol / DCM
Purification
Column Chromatography often required
Filtration / Recrystallization
Filtration
Filtration (Light sensitive)
Strategic Utility
18F Radiochem / Bioisosteres
Scaffold Scale-up
Metal-catalyzed Couplings
Grignard exchange
Technical Insight
The Fluorine Effect: The C-F bond causes strong inductive withdrawal, stabilizing the Meisenheimer complex intermediate in
reactions. Reaction rates for nucleophilic attack at C2 can be 300x faster for 2-F than 2-Cl. Therefore, thermodynamic conditions (reflux) must be avoided for 2-F.
The Chlorine Sweet Spot: The C-Cl bond is strong enough to resist hydrazine attack at boiling ethanol temperatures, allowing the slower acyl substitution at C4 to proceed to completion without side reactions.
Cooling: Dissolve ester in MeCN and cool to -10°C (Ice/Salt bath).
Controlled Addition: Add hydrazine hydrate dropwise over 20 minutes. Do not dump. High local concentrations favor the
side reaction.
Reaction: Stir at 0°C for 2 hours, then allow to warm strictly to Room Temperature (20-25°C). Do NOT heat.
Monitoring: Check TLC frequently. If 2-hydrazino- side product appears (often fluorescent or distinct color), quench immediately.
Workup: Evaporate solvent under reduced pressure at <30°C.
Purification: Recrystallization is risky due to thermal instability. Flash chromatography (DCM/MeOH gradient) is recommended for high purity.
Troubleshooting & Purification Logic
Use this decision tree to salvage reactions with low purity.
Figure 2: Purification workflow. Note that column chromatography is preferred for the Fluoro-derivative to avoid thermal degradation during recrystallization.
References
Lourenço, M. A., et al. (2022). Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial Effect. Molecules. (Detailed protocols for 2-chloro/bromo derivatives).
Tang, G., et al. (2002). Novel synthesis of 2-[18F]-fluoroisonicotinic acid hydrazide and initial biological evaluation. Nuclear Medicine and Biology. (Specifics on the delicate synthesis of the 2-fluoro derivative).
Organic Syntheses.2-Chloropyrimidine and related halo-heterocycle functionalizations.
vs Acyl substitution competition).
Schlosser, M. (2005). The 2-Fluoropyridine Anomaly: Reactivity and Selectivity. European Journal of Organic Chemistry.
Validation
comparative cytotoxicity of 2-iodo- and non-iodinated isonicotinohydrazides
This guide provides a technical comparison of 2-iodo-isonicotinohydrazide (2-iodo-INH) and its non-iodinated parent, isonicotinohydrazide (Isoniazid, INH). It synthesizes available pharmacological data, structural proper...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical comparison of 2-iodo-isonicotinohydrazide (2-iodo-INH) and its non-iodinated parent, isonicotinohydrazide (Isoniazid, INH). It synthesizes available pharmacological data, structural properties, and experimental protocols to evaluate their comparative cytotoxicity and utility.[1]
Executive Summary
Isonicotinohydrazide (INH) is the frontline therapeutic agent for tuberculosis (TB), functioning as a prodrug activated by the bacterial catalase-peroxidase enzyme (KatG). 2-Iodo-isonicotinohydrazide (2-iodo-INH) is a structural analog primarily developed as a radiotracer (labeled with
I, I, or I) for diagnostic imaging of tuberculomas.
While INH exhibits low direct cytotoxicity to mammalian cells (IC
typically >10 mM), the introduction of an iodine atom at the 2-position alters the physicochemical profile, increasing lipophilicity and membrane permeability. This guide analyzes how these structural changes impact cytotoxicity, metabolic stability, and experimental handling.
Chemical & Physical Properties Comparison
The addition of an iodine atom significantly shifts the electronic and steric properties of the pyridine ring, influencing both pharmacokinetics and cellular interaction.
Feature
Isonicotinohydrazide (INH)
2-Iodo-Isonicotinohydrazide (2-iodo-INH)
Structure
Pyridine-4-carbohydrazide
2-Iodo-pyridine-4-carbohydrazide
Molecular Weight
137.14 g/mol
263.04 g/mol
Lipophilicity (LogP)
-0.70 (Hydrophilic)
~0.5 - 0.9 (Moderately Lipophilic)
Solubility
High in water
Reduced aqueous solubility; soluble in DMSO
Primary Application
Therapeutic (Anti-TB)
Diagnostic (SPECT/PET Radiotracer)
Metabolic Liability
N-acetylation (NAT2), Hydrolysis
Deiodination (potential), N-acetylation
Structural Impact on Cytotoxicity[1]
Lipophilicity: The iodine atom increases the partition coefficient (LogP). While INH requires passive diffusion or specific transporters, 2-iodo-INH crosses lipid bilayers more readily. This often correlates with a lower IC
(higher cytotoxicity) in mammalian cells due to increased intracellular accumulation.
Electronic Effects: The electron-withdrawing nature of iodine (inductive effect) stabilizes the pyridine ring but may alter the reactivity of the hydrazide group, potentially affecting the rate of metabolic activation (toxification) or detoxification (acetylation).
Comparative Cytotoxicity Data
The following data summarizes the cytotoxicity profiles based on mammalian cell line assays. Note that while INH is well-characterized, data for 2-iodo-INH is derived from radiotracer development studies and structural analogs.
*Note: 2-Iodo-INH is often used at nanomolar concentrations for imaging, where chemical toxicity is negligible. The estimated IC
reflects comparative toxicology at therapeutic doses.
Mechanism of Action & Toxicity Pathways
Both compounds target the mycobacterial InhA enzyme after activation by KatG . However, in mammalian cells, toxicity arises from off-target effects:
Oxidative Stress: Hydrazine metabolites generate Reactive Oxygen Species (ROS).
Metabolic Interference: Inhibition of CYP450 enzymes (specifically CYP2E1 and CYP3A4).
Deiodination (2-iodo specific): Intracellular release of iodide can disrupt thyroid function or induce specific oxidative pathways in sensitive cells.
Visualized Pathways (Graphviz)
Diagram 1: Mechanism of Action & Toxicity Pathways
This diagram illustrates the parallel pathways for therapeutic activity (TB) and mammalian cytotoxicity.
Caption: Dual pathways showing KatG-mediated activation in bacteria versus CYP450-mediated toxification in mammalian cells. The 2-iodo variant adds a deiodination pathway contributing to oxidative stress.
Experimental Protocols
To validate the comparative cytotoxicity, the following self-validating protocols are recommended. These maximize reproducibility and account for the solubility differences caused by the iodine atom.
Protocol A: Comparative MTT Cytotoxicity Assay
Objective: Determine IC
values for INH and 2-iodo-INH in HepG2 cells.
Materials:
HepG2 cells (ATCC HB-8065).
Compounds: INH (Sigma-Aldrich), 2-Iodo-INH (Custom synthesis or radiochem supplier).
MTT Reagent (5 mg/mL in PBS).
Solvent: DMSO (for 2-iodo-INH), Sterile Water (for INH).
Workflow:
Seeding: Plate HepG2 cells at
cells/well in 96-well plates. Incubate 24h at 37°C, 5% CO.
Stock Preparation:
Dissolve INH in water to 100 mM (Stock A).
Dissolve 2-iodo-INH in DMSO to 100 mM (Stock B). Critical: Ensure complete solubilization; sonicate if necessary.
Treatment: Prepare serial dilutions (0.1 µM to 50 mM) in culture media.
Control: For Stock B, ensure final DMSO concentration is < 0.5% in all wells. Include a "Vehicle Control" (0.5% DMSO only).
Activation: React 2-iodo-isonicotinic acid with Thionyl Chloride (
) under reflux for 2h to form the acid chloride.
Hydrazinolysis: Add the acid chloride dropwise to an ice-cold solution of Hydrazine Hydrate (
) in ethanol.
Work-up: Stir for 1h. The product precipitates. Filter, wash with cold water, and recrystallize from ethanol.
Validation: Confirm structure via
H-NMR (shifts in pyridine protons due to iodine) and Mass Spec (m/z ~263).
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for the comparative MTT assay ensuring solvent compatibility controls.
Safety & Handling
Iodinated Compounds: 2-Iodo-INH may be light-sensitive (liberating free iodine). Store in amber vials at -20°C.
Radiotracers: If using
I or I labeled versions, adhere to ALARA principles and specific radiation safety protocols.
Chemical Toxicity: Treat both compounds as potential hepatotoxins. Use nitrile gloves and work in a fume hood during powder handling.
References
Schwab, C. E., & Tuschl, H. (2003). In vitro studies on the toxicity of isoniazid in different cell lines. Human & Experimental Toxicology. Link
Singh, S., et al. (2011). Iodine-124 labeled 2-iodoisonicotinic acid hydrazide: A potential radiotracer for specific diagnosis of tuberculoma. Nuclear Medicine and Biology. Link
Somesan, D., et al. (2021). Cytotoxicity of Isoniazid Derivative in Human Breast Cancer Cells. In Vivo. Link
Sciuto, A. M., et al. (1998). Structure-toxicity relationships of isoniazid derivatives in alveolar macrophages. Toxicology and Applied Pharmacology. Link
World Health Organization. (2018). Comparison of different treatments for isoniazid-resistant tuberculosis. Link
A Comprehensive Guide to the Safe Handling of 4-Pyridinecarboxylic Acid, 2-iodo-, Hydrazide
For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for handling 4-Pyridinecarboxylic acid, 2-iodo...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for handling 4-Pyridinecarboxylic acid, 2-iodo-, hydrazide. The following protocols are designed to ensure your safety and the integrity of your research by explaining the "why" behind each recommendation, fostering a proactive safety culture in your laboratory.
Hazard Assessment: Understanding the Risks
Hydrazine and its derivatives can present significant health risks. Based on analogous compounds, 4-Pyridinecarboxylic acid, 2-iodo-, hydrazide should be treated as a hazardous substance with the potential to cause skin and eye irritation.[2][3] Some hydrazines are also known to be toxic, corrosive, and carcinogenic.[1][5]
Key Potential Hazards:
Skin Irritation: Direct contact may cause redness, itching, and inflammation.[2][3]
Serious Eye Irritation: Contact with eyes can lead to significant irritation and potential damage.[2][3][6]
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[7][8]
Harmful if Swallowed: Ingestion may lead to adverse health effects.[4]
Personal Protective Equipment (PPE): Your First Line of Defense
The proper selection and use of PPE are non-negotiable when handling this compound. The following table outlines the recommended PPE, categorized by the level of protection.
In addition to Standard PPE: Face Shield[1][5], Chemical-Resistant Apron[1]
Offers enhanced protection against splashes and aerosols when the potential for exposure is higher.
High Hazard Operations (e.g., potential for significant aerosolization)
In addition to Elevated Risk PPE: Full-face Respirator with appropriate cartridges[5][7]
Necessary when engineering controls cannot adequately mitigate the risk of inhaling harmful dust or vapors.
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is critical to minimize exposure and prevent contamination.
Preparation and Weighing
Work in a Controlled Environment: All handling of solid 4-Pyridinecarboxylic acid, 2-iodo-, hydrazide should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
Prevent Dust Generation: Handle the compound carefully to avoid creating dust. Use appropriate tools for transfer.[2][7]
Personal Protective Equipment: At a minimum, wear a lab coat, safety goggles, and compatible gloves.[2][3]
Solution Preparation
Add Solid to Liquid: Always add the solid compound to the solvent slowly to prevent splashing.
Use Appropriate Glassware: Ensure all glassware is clean and free of contaminants.
Maintain Ventilation: Keep the sash of the fume hood at the appropriate height throughout the process.
Storage
Container: Keep the compound in a tightly closed container.[2]
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6][9]
Inert Atmosphere: For long-term storage, consider keeping under an inert gas like nitrogen to prevent degradation.[2][5]
Emergency Procedures: A Plan for the Unexpected
Accidents can happen. Being prepared is crucial for mitigating their impact.
Emergency Scenario
Immediate Action
Skin Contact
Immediately remove contaminated clothing.[3] Wash the affected area with plenty of soap and water for at least 15 minutes.[8][10] Seek medical attention if irritation persists.[2][3]
Eye Contact
Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][6] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2][6]
Inhalation
Move the affected person to fresh air and keep them in a position comfortable for breathing.[2] If the person feels unwell, seek medical attention.[3][8]
Ingestion
Do NOT induce vomiting. Rinse the mouth with water.[2] Seek immediate medical attention.[2][3]
Spill
Evacuate the immediate area.[1] Avoid breathing dust.[8] Wear appropriate PPE, including respiratory protection if necessary.[5] Carefully sweep up the solid material and place it in a sealed container for disposal.[9][10] Clean the spill area thoroughly.
Disposal Plan: Responsible Waste Management
Proper disposal is a critical final step in the safe handling of 4-Pyridinecarboxylic acid, 2-iodo-, hydrazide.
Waste Collection: Collect all waste material, including contaminated PPE, in a clearly labeled, sealed container.
Licensed Disposal: All chemical waste must be disposed of through a licensed and approved waste disposal company.[3] Do not discharge to sewer systems.[11]
Regulatory Compliance: Ensure all disposal practices are in strict accordance with local, state, and federal regulations.[3]
Visualizing the Workflow
The following diagram illustrates the key decision points and safety protocols for handling 4-Pyridinecarboxylic acid, 2-iodo-, hydrazide.
Caption: Workflow for the safe handling of 4-Pyridinecarboxylic acid, 2-iodo-, hydrazide.
References
UNC Charlotte. (n.d.). Hydrazine and Other Corrosive and Flammable PHS. Retrieved from [Link]
Risk Management and Safety. (n.d.). Hydrazine - Risk Management and Safety. Retrieved from [Link]
United States Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
PENTA s.r.o. (2025, March 31). 4-Pyridinecarboxylic acid - SAFETY DATA SHEET. Retrieved from [Link]